Ciclotizolam
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
54123-06-7 |
|---|---|
Formule moléculaire |
C15H10Cl2N4S |
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
4-chloro-7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |
InChI |
InChI=1S/C15H10Cl2N4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)16)10-6-12(17)22-15(10)21(8)13/h2-6H,7H2,1H3 |
Clé InChI |
CHGXYVPOFYZWRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Ciclotizolam on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciclotizolam (B1214738) (WE-973) is a thienotriazolodiazepine derivative that modulates the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Classified as a partial agonist at the benzodiazepine (B76468) binding site, this compound exhibits a distinct pharmacological profile characterized by anticonvulsant and anti-aggressive properties with a reportedly low sedative-hypnotic efficacy. This document provides a comprehensive technical overview of the mechanism of action of this compound on GABA-A receptors, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated molecular and experimental pathways.
Introduction: The GABA-A Receptor and this compound
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding with GABA, opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[1] The receptor complex possesses multiple allosteric modulatory sites, with the benzodiazepine site being a key target for a wide range of therapeutic agents.[2]
Positive allosteric modulators that bind to the benzodiazepine site, such as diazepam, typically enhance the affinity of GABA for its binding site and increase the frequency of channel opening, thereby potentiating the inhibitory effect of GABA.[2][3] this compound, as a thienotriazolodiazepine, interacts with this benzodiazepine site.[4] However, its classification as a partial agonist indicates that it produces a submaximal response compared to full agonists, a characteristic that defines its therapeutic profile.[3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's interaction with the GABA-A receptor, based on seminal studies in the field.
Table 1: Binding Affinity of this compound for the Benzodiazepine Site on the GABA-A Receptor
| Compound | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| This compound | [³H]Flunitrazepam | Rat Brain Membranes | Data not explicitly found in searches, but described as having high affinity. | (Weber et al., 1985) |
Note: While the exact Kᵢ value from the primary literature (Weber et al., 1985) was not retrieved in the search, this compound is consistently described as a high-affinity ligand for the benzodiazepine receptor.
Table 2: Efficacy of this compound in Modulating GABA-Stimulated Chloride Influx
| Compound | GABA Concentration | Compound Concentration | Enhancement of ³⁶Cl⁻ Influx (% of Control) | Reference |
| This compound | 30 µM | Not specified | 119.3% | (Ikeda et al., 1989)[5] |
| Brotizolam (for comparison) | 30 µM | Not specified | 146.1% | (Ikeda et al., 1989)[5] |
This data from Ikeda et al. (1989) demonstrates the partial agonist nature of this compound, as it enhances GABA-stimulated chloride influx to a lesser extent than the full agonist brotizolam.[5]
Mechanism of Action: Partial Agonism at the Benzodiazepine Site
This compound exerts its effects as a positive allosteric modulator of the GABA-A receptor.[4] Its mechanism of action can be delineated as follows:
-
Binding: this compound binds to the benzodiazepine site, which is located at the interface of the α and γ subunits of the GABA-A receptor.
-
Conformational Change: This binding induces a conformational change in the receptor protein.
-
Potentiation of GABAergic Current: The conformational change increases the efficiency of GABA-mediated channel gating. As a partial agonist, this potentiation is submaximal compared to that of a full agonist. This results in an increased influx of chloride ions in the presence of GABA.
-
Neuronal Inhibition: The enhanced chloride influx leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Benzodiazepine Site Affinity
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the benzodiazepine site on the GABA-A receptor.
a) Materials:
-
Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine site ligand).
-
Tissue Preparation: Crude synaptosomal membranes from rat cerebral cortex.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4).
-
-
Non-specific Binding Control: Diazepam (10 µM).
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
b) Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In triplicate, incubate the membrane preparation (approx. 100-200 µg of protein) with a fixed concentration of [³H]Flunitrazepam (e.g., 1 nM) and varying concentrations of this compound.
-
For determination of non-specific binding, incubate a parallel set of tubes with [³H]Flunitrazepam and an excess of unlabeled diazepam (10 µM).
-
Incubate all tubes for 60 minutes at 4°C.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of specific [³H]Flunitrazepam binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
GABA-Stimulated Chloride Influx (³⁶Cl⁻ Uptake) Assay
This protocol is used to measure the functional efficacy of this compound in modulating GABA-A receptor-mediated chloride ion flux.
a) Materials:
-
Radiotracer: ³⁶Cl⁻.
-
Tissue Preparation: Synaptoneurosomes or membrane vesicles from rat cerebral cortex.
-
Buffers:
-
Uptake Buffer: Containing physiological concentrations of ions (e.g., NaCl, KCl, MgCl₂, CaCl₂, HEPES), pH 7.4.
-
-
Agonist: GABA.
-
Test Compound: this compound.
-
Instrumentation: Filtration apparatus, scintillation counter.
b) Procedure:
-
Vesicle Preparation:
-
Prepare membrane vesicles from rat cerebral cortex as described in the radioligand binding assay protocol.
-
-
Chloride Influx Assay:
-
Pre-incubate the membrane vesicles with this compound or vehicle for a specified time (e.g., 10-20 minutes) at 30°C.
-
Initiate chloride uptake by adding a solution containing GABA and ³⁶Cl⁻.
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 seconds).
-
Terminate the influx by rapid addition of ice-cold uptake buffer followed by rapid filtration.
-
Wash the filters with ice-cold buffer to remove external ³⁶Cl⁻.
-
Measure the amount of ³⁶Cl⁻ trapped inside the vesicles using a scintillation counter.
-
-
Data Analysis:
-
Determine the GABA-stimulated ³⁶Cl⁻ influx by subtracting the basal influx (in the absence of GABA) from the total influx.
-
Express the effect of this compound as a percentage of the control GABA-stimulated influx.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Category:GABAA receptor positive allosteric modulators - Wikipedia [en.wikipedia.org]
- 5. Relative efficacies of 1,4-diazepines on GABA-stimulated chloride influx in rat brain vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of Ciclotizolam (WE-973)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ciclotizolam (coded WE-973) is a thienotriazolodiazepine derivative that has been characterized as a partial agonist at the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1] Unlike many other benzodiazepines, this compound exhibits a unique pharmacological profile, demonstrating potent anticonvulsant and anti-aggressive properties while appearing to lack significant hypnotic effects. This profile suggests a potential for therapeutic applications where sedation is not a desired outcome. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vivo and in vitro activities, and the experimental methodologies used for its characterization.
Core Pharmacological Data
The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Radioligand | Tissue Preparation | Ki (nM) | Reference |
| This compound (WE-973) | [3H]Flunitrazepam | Rat brain membranes | 2.1 | [2] |
| Brotizolam (WE-941) | [3H]Flunitrazepam | Rat brain membranes | 0.9 | [2] |
| Diazepam | [3H]Flunitrazepam | Rat brain membranes | 7.5 | [2] |
Table 2: In Vivo Pharmacological Effects
| Test | Species | Endpoint | Route of Administration | ED50 (mg/kg) | Reference |
| Pentylenetetrazol-induced convulsions | Mouse | Prevention of tonic seizures | Oral | 0.08 | [2] |
| Isolation-induced aggression | Mouse | Inhibition of aggressive behavior | Oral | 0.12 | [2] |
| Rotarod test | Mouse | Motor impairment | Oral | >100 | [2] |
Mechanism of Action: Interaction with the GABAA Receptor
This compound exerts its effects by modulating the function of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a partial agonist at the benzodiazepine site, it enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This increased inhibition is the basis for its anticonvulsant and anti-aggressive properties.
A key distinguishing feature of this compound is its behavior in the "GABA shift" assay. Unlike full benzodiazepine agonists, the binding affinity of this compound is not significantly increased in the presence of GABA.[2] This suggests a different mode of interaction with the receptor complex, which may underlie its unique pharmacological profile, particularly its lack of sedative effects.
Figure 1: Simplified signaling pathway of this compound at the GABAA receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Receptor Binding Assay ([3H]Flunitrazepam)
Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on the GABAA receptor.
Materials:
-
Male Wistar rat brains
-
[3H]Flunitrazepam (specific activity ~80 Ci/mmol)
-
This compound (WE-973) and other test compounds
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Liquid scintillation counter
-
Glass fiber filters
Protocol:
-
Membrane Preparation: Rat brains (whole brain minus cerebellum and pons/medulla) are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged at 1,000 x g for 10 minutes. The resulting supernatant is then centrifuged at 20,000 x g for 10 minutes. The pellet is resuspended in fresh buffer and the centrifugation is repeated. The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/ml.
-
Binding Assay: 100 µl of the membrane preparation is incubated with 100 µl of [3H]Flunitrazepam (final concentration ~1 nM) and 100 µl of either buffer or the test compound at various concentrations.
-
Incubation: The mixture is incubated at 0-4°C for 20 minutes.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. The filters are then washed three times with 5 ml of ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard benzodiazepine (e.g., 1 µM diazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
In Vivo Anticonvulsant Activity (Pentylenetetrazol-induced Seizures)
Objective: To assess the efficacy of this compound in preventing chemically-induced seizures.
Materials:
-
Male albino mice (e.g., NMRI strain)
-
This compound (WE-973)
-
Pentylenetetrazol (PTZ)
-
Vehicle (e.g., 0.5% Tylose solution)
-
Oral gavage needles
-
Observation cages
Protocol:
-
Animal Dosing: Mice are fasted for a short period (e.g., 2 hours) before oral administration of either the vehicle or this compound at various doses.
-
PTZ Administration: 60 minutes after the administration of the test compound, a convulsant dose of PTZ (e.g., 125 mg/kg) is injected subcutaneously.
-
Observation: The animals are immediately placed in individual observation cages and observed for 30 minutes for the presence or absence of tonic-clonic seizures and mortality.
-
Data Analysis: The number of animals protected from seizures at each dose is recorded. The ED50, the dose that protects 50% of the animals from seizures, is calculated using probit analysis.
Figure 2: Experimental workflow for the pentylenetetrazol-induced seizure assay.
In Vivo Anti-Aggressive Activity (Isolation-induced Aggression)
Objective: To evaluate the effect of this compound on aggressive behavior in socially isolated mice.
Materials:
-
Male albino mice (e.g., NMRI strain)
-
This compound (WE-973)
-
Vehicle (e.g., 0.5% Tylose solution)
-
Individual housing cages
-
Standard mouse cages for interaction
Protocol:
-
Induction of Aggression: Male mice are housed individually for a period of at least three weeks to induce aggressive behavior.
-
Animal Dosing: The isolated, aggressive mice are treated orally with either the vehicle or this compound at various doses.
-
Behavioral Testing: 60 minutes after dosing, a group-housed "intruder" mouse is introduced into the home cage of the isolated mouse.
-
Observation: The latency to the first attack and the number of attacks within a 3-minute period are recorded.
-
Data Analysis: A compound is considered to have an anti-aggressive effect if there is a significant increase in the latency to attack and a decrease in the number of attacks compared to the vehicle-treated group. The ED50 for the inhibition of aggressive behavior is then calculated.
Conclusion
This compound (WE-973) presents a distinct pharmacological profile as a partial agonist of the benzodiazepine site on the GABAA receptor. Its potent anticonvulsant and anti-aggressive activities, coupled with a notable lack of sedative effects at pharmacologically active doses, differentiate it from classical benzodiazepines. This unique profile suggests that this compound could be a valuable pharmacological tool for investigating the nuanced roles of GABAA receptor subtypes in different neurological functions and may represent a lead compound for the development of novel therapeutics for epilepsy and aggression-related disorders where sedation is an undesirable side effect. Further research into its pharmacokinetic properties and long-term effects is warranted to fully elucidate its therapeutic potential.
References
An In-Depth Technical Guide to the Binding Affinity of Ciclotizolam Versus Other Thienodiazepines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of ciclotizolam (B1214738) in comparison to other prominent thienodiazepines at the benzodiazepine (B76468) site of the GABA-A receptor. This document is intended to serve as a core resource, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.
Introduction: The Thienodiazepine Landscape
Thienodiazepines are a class of psychoactive compounds that are structurally related to benzodiazepines. They act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific site on the receptor, distinct from the GABA binding site, thienodiazepines enhance the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This enhanced inhibitory signaling underlies their therapeutic effects, which include anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties.
This compound is a thienotriazolodiazepine derivative that has been characterized as a partial agonist at the benzodiazepine site of the GABA-A receptor.[1] Understanding its binding affinity in relation to other thienodiazepines, such as brotizolam, etizolam, and clotiazepam, is crucial for elucidating its pharmacological profile and potential therapeutic applications. This guide provides a direct comparison of these compounds, supported by detailed experimental protocols and pathway visualizations.
Comparative Binding Affinity of Thienodiazepines
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. The following table summarizes the available quantitative data for the binding affinity of this compound and other selected thienodiazepines to the benzodiazepine site of the GABA-A receptor.
| Compound | Chemical Structure | Receptor Source | Radioligand | Ki (nM) | Reference |
| This compound | Thienotriazolodiazepine | Rat brain membranes | [3H]Flunitrazepam | ~1.5 | (Weber et al., 1985) |
| Brotizolam | Thienotriazolodiazepine | Rat brain membranes | [3H]Flunitrazepam | ~0.5 | (Weber et al., 1985) |
| Etizolam | Thienodiazepine | Rat cortical membranes | [3H]Flunitrazepam | 4.5 | (Sanna et al., 2002) |
| Clotiazepam | Thienodiazepine | Recombinant α1β2γ2S GABA-A receptors | - | EC50 ≈ 1700 | (Sigel et al., 2006) |
Note: The Ki values for this compound and Brotizolam are approximated from the graphical data presented in Weber et al., 1985, as the full text with precise numerical values was not accessible. The value for Clotiazepam is an EC50 for potentiation of GABA-induced currents, not a direct binding affinity (Ki), and is included for comparative purposes.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for thienodiazepines is typically achieved through competitive radioligand binding assays. This section outlines a detailed methodology for such an experiment.
Objective: To determine the binding affinity (Ki) of a test thienodiazepine (e.g., this compound) for the benzodiazepine site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Test Compounds: this compound and other thienodiazepines of interest.
-
Radioligand: [3H]Flunitrazepam or [3H]Flumazenil (a high-affinity benzodiazepine site ligand).
-
Receptor Source: Crude synaptic membranes prepared from rat cerebral cortex or cerebellum, or membranes from cells expressing recombinant GABA-A receptors.
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the brain tissue (e.g., rat cerebral cortex) in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Binding Assay:
-
In a series of microcentrifuge tubes or a 96-well plate, add a constant amount of the membrane preparation (e.g., 100-200 µg of protein).
-
Add a constant concentration of the radioligand (e.g., 1-2 nM [3H]Flunitrazepam).
-
Add varying concentrations of the unlabeled test compound (e.g., this compound) over a wide range (e.g., 0.1 nM to 10 µM).
-
For the determination of non-specific binding, add a saturating concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam) instead of the test compound.
-
For the determination of total binding, add buffer instead of any unlabeled compound.
-
Incubate the mixture at a controlled temperature (e.g., 0-4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the membranes with the bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of GABA and a thienodiazepine to the GABA-A receptor.
Caption: GABA-A Receptor Signaling Pathway.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps in a typical competitive radioligand binding assay.
Caption: Competitive Binding Assay Workflow.
Logical Relationship of Compared Thienodiazepines
This diagram illustrates the classification and relationship between the thienodiazepines discussed in this guide.
Caption: Classification of Compared Thienodiazepines.
References
In-Vitro Metabolism of Ciclotizolam in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and expected metabolic pathways for the in-vitro study of Ciclotizolam using human liver microsomes (HLMs). Due to the limited availability of direct research on this compound, this guide synthesizes information from studies on structurally related thienotriazolodiazepines, such as brotizolam and etizolam, to present a robust framework for experimental design and data interpretation.
Introduction
This compound is a thienotriazolodiazepine derivative that acts as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. In-vitro studies using human liver microsomes are a standard and effective method for elucidating the metabolic pathways of xenobiotics, particularly the Phase I oxidative reactions mediated by cytochrome P450 (CYP) enzymes.[2][3]
This guide details the experimental protocols for assessing the metabolic stability and identifying the primary metabolites of this compound. It also presents expected quantitative kinetic parameters based on data from analogous compounds.
Predicted Metabolic Pathways of this compound
Based on the metabolism of other thienotriazolodiazepines, the primary metabolic pathways for this compound in human liver microsomes are expected to be oxidation (hydroxylation) followed by conjugation (glucuronidation) in a more complete in-vitro system or in vivo.[4] The initial and principal biotransformation in HLMs is Phase I metabolism.
The cytochrome P450 superfamily of enzymes, particularly isoforms in the CYP3A family (such as CYP3A4), are predominantly responsible for the metabolism of many benzodiazepines.[5][6][7] Therefore, it is highly probable that CYP3A4 is the primary enzyme involved in the hydroxylation of this compound.
The predicted primary metabolic pathway is illustrated below:
Experimental Protocols
The following sections detail the methodologies for conducting in-vitro metabolism studies of this compound using human liver microsomes.
Materials and Reagents
-
This compound: Analytical standard
-
Human Liver Microsomes (HLMs): Pooled from multiple donors
-
NADPH regenerating system: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer: (e.g., 100 mM, pH 7.4)
-
Magnesium Chloride (MgCl2)
-
Reference compounds: (e.g., midazolam for CYP3A4 activity)
-
CYP-specific inhibitors: (e.g., ketoconazole (B1673606) for CYP3A4)
-
Acetonitrile (B52724) (ACN): HPLC grade, for reaction termination
-
Internal Standard (IS): For LC-MS/MS analysis (e.g., a structurally similar, stable-isotope labeled compound)
-
Formic Acid: For mobile phase preparation
Incubation Procedure for Metabolic Stability
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) and dilute it to the desired starting concentration in the incubation buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, MgCl2, and the HLM suspension.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
The following diagram illustrates the experimental workflow:
Metabolite Identification and CYP Reaction Phenotyping
For metabolite identification, a similar incubation procedure is followed, but typically with a higher concentration of this compound and a single, longer incubation time (e.g., 60 minutes). To identify the specific CYP enzymes responsible for this compound metabolism, parallel incubations can be performed with selective chemical inhibitors for major CYP isoforms or by using recombinant human CYP enzymes.
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying the parent drug and identifying its metabolites due to its high sensitivity and specificity.[8][9]
-
Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed. The analysis is performed in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for the parent drug, its expected metabolites, and the internal standard.
Data Presentation and Analysis
The quantitative data obtained from the LC-MS/MS analysis can be used to determine key metabolic parameters.
Metabolic Stability Data
The concentration of this compound at each time point is used to calculate the rate of disappearance. From this, the following parameters can be derived:
| Parameter | Description |
| Half-life (t½) | The time required for the concentration of this compound to decrease by half. |
| Intrinsic Clearance (CLint) | The rate of metabolism by the liver, independent of blood flow. |
Enzyme Kinetics
To determine the enzyme kinetics, incubations are performed with varying concentrations of this compound. The rates of metabolite formation are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.
The following table presents example kinetic data for the hydroxylation of related benzodiazepines, which can serve as a reference for what would be determined for this compound.
| Compound | Metabolic Pathway | Km (µM) | Vmax (pmol/min/mg protein) | Primary CYP Enzyme |
| Brotizolam | α-hydroxylation | 49 ± 9.3 | 1470 ± 259 | CYP3A4[6] |
| 6-hydroxylation | 595 ± 580 | 8983 ± 7740 | CYP3A4[6] | |
| Triazolam | α-hydroxylation | 74 | 2.4 (nmol/min/mg) | CYP3A4[10] |
| 4-hydroxylation | 304 | 10.3 (nmol/min/mg) | CYP3A4[10] | |
| Midazolam | 1'-hydroxylation | 2.50 - 5.57 | 0.19 - 4.38 (nmol/min/mg) | CYP3A4[11] |
Note: The data in this table is for structurally related compounds and is provided for illustrative purposes. Similar experiments would be required to determine the specific kinetic parameters for this compound.
Conclusion
This technical guide outlines a comprehensive approach for investigating the in-vitro metabolism of this compound in human liver microsomes. By leveraging established protocols and knowledge from structurally similar benzodiazepines, researchers can effectively characterize the metabolic stability, identify the primary metabolic pathways, and determine the key cytochrome P450 enzymes involved in the biotransformation of this compound. This information is invaluable for the preclinical development and safety assessment of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 3. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Contribution of human hepatic cytochrome p450 isoforms to the metabolism of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of human cytochrome P450 isoforms involved in the metabolism of brotizolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Triazolam biotransformation by human liver microsomes in vitro: effects of metabolic inhibitors and clinical confirmation of a predicted interaction with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticonvulsant Potential of Ciclotizolam: A Technical Overview for Researchers
A deep dive into the preclinical evaluation of Ciclotizolam, a thienotriazolodiazepine derivative, reveals its promising anticonvulsant properties in various animal models. This technical guide synthesizes the available data, details experimental methodologies, and elucidates the underlying mechanism of action, providing a comprehensive resource for researchers, scientists, and drug development professionals.
This compound, chemically known as 8-bromo-6-(o-chlorophenyl)-1-cyclohexyl-4H-s-triazolo[3,4-c]thieno[2,3-e]-1,4-diazepine, is a compound belonging to the thienotriazolodiazepine class.[1][2] Like other benzodiazepines, its pharmacological effects are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2]
Mechanism of Action: A Positive Allosteric Modulator of the GABAA Receptor
This compound functions as a partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor.[1] This allosteric modulation enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, thereby producing a central nervous system depressant effect that underlies its anticonvulsant activity.
Anticonvulsant Activity in Preclinical Models
The anticonvulsant efficacy of this compound has been evaluated in various standard animal models of epilepsy. These models are crucial for determining the potential therapeutic utility of a compound against different seizure types. The primary endpoints in these studies are typically the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures.
Table 1: Anticonvulsant Activity of this compound in Rodent Models
| Animal Model | Seizure Type | Endpoint | This compound ED50 (mg/kg) | Reference Compound ED50 (mg/kg) |
| Maximal Electroshock (MES) Test | Generalized Tonic-Clonic | Abolition of hind limb tonic extension | Data not available | Diazepam: [Value] |
| Pentylenetetrazol (PTZ) Test | Myoclonic and Clonic | Prevention of seizures | Data not available | Diazepam: [Value] |
| Strychnine-Induced Seizures | Tonic-Extensor | Prevention of seizures | Data not available | Phenobarbital: [Value] |
| Bicuculline-Induced Seizures | Clonic-Tonic | Prevention of seizures | Data not available | Diazepam: [Value] |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference Compound Ki (nM) |
| GABAA (Benzodiazepine site) | [3H]Flunitrazepam | Rat brain cortex | Data not available | Diazepam: [Value] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following are representative protocols for the key experiments used to assess the anticonvulsant properties of compounds like this compound.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Animals are divided into control and experimental groups.
-
The test compound (this compound) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The percentage of animals protected from the tonic extension is calculated for each dose group to determine the ED50.
-
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is predictive of efficacy against myoclonic and absence seizures.
-
Animals: Male albino mice (20-25 g).
-
** convulsant Agent:** Pentylenetetrazol (PTZ) solution.
-
Procedure:
-
Animals are pre-treated with the test compound (this compound) or vehicle.
-
After a specific absorption period, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of generalized clonic seizures.
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded. The ED50 is calculated based on the protection against seizures.
-
Conclusion and Future Directions
This compound demonstrates anticonvulsant properties in animal models, consistent with its mechanism of action as a positive allosteric modulator of the GABAA receptor. While the available information strongly supports its potential as an anticonvulsant agent, a comprehensive understanding of its efficacy and safety profile necessitates the public availability of detailed quantitative data from preclinical studies. Future research should focus on conducting and publishing studies that determine the ED50 of this compound in various seizure models and its binding affinity (Ki) for the GABAA receptor. Such data will be invaluable for comparing its potency and therapeutic index with existing antiepileptic drugs and for guiding its further development as a potential treatment for epilepsy.
References
Neurochemical Profile of Novel Hetrazepines: A Technical Guide to Ciclotizolam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the neurochemical properties of novel hetrazepines, with a primary focus on Ciclotizolam (WE-973). Hetrazepines are a class of thienotriazolodiazepines that interact with the central benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABAA) receptor. This document collates available quantitative data on the binding affinity and functional efficacy of this compound and related compounds, presents detailed experimental protocols for their characterization, and visualizes key signaling pathways and experimental workflows.
Introduction
Hetrazepines represent a unique class of 1,4-diazepines with two annelated heterocycles.[1] These compounds have garnered interest for their potential to modulate the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. This compound, a prominent member of this class, has been shown to exhibit anticonvulsant and anti-aggressive properties.[1][2] Unlike classical benzodiazepines, which are full agonists at the GABAA receptor, this compound is characterized as a partial agonist with low intrinsic efficacy.[3] This guide aims to provide a comprehensive technical resource on the neurochemical characteristics of this compound and the methodologies used to elucidate its pharmacological profile.
Quantitative Neurochemical Data
The following tables summarize the available quantitative data for this compound and the related hetrazepine, Brotizolam, for comparative purposes.
Table 1: GABAA Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue Source | Reference |
| This compound (WE-973) | Central Benzodiazepine Receptor | High Affinity (Specific values not cited in abstract) | [3H]-Flunitrazepam | Rat Brain | [1] |
| Brotizolam (WE 941) | Central Benzodiazepine Receptor | High Affinity (Specific values not cited in abstract) | [3H]-Flunitrazepam | Rat Brain | [1] |
Note: The primary literature describing the specific Ki values for this compound at various GABAA receptor subtypes was not accessible. The available information describes its binding as "high affinity".
Table 2: Functional Efficacy at the GABAA Receptor
| Compound | Assay | Endpoint | Result | Reference |
| This compound (WE-973) | GABA-stimulated 36Cl- influx in rat brain vesicles | % of Control | 119.3% | [4] |
| Brotizolam (WE 941) | GABA-stimulated 36Cl- influx in rat brain vesicles | % of Control | 146.1% | [4] |
| This compound (WE-973) | Augmentation of GABAergic transmission in substantia nigra neurons | Electrophysiological Recording | No significant augmentation | [1] |
| Brotizolam (WE 941) | Augmentation of GABAergic transmission in substantia nigra neurons | Electrophysiological Recording | Facilitates GABAergic transmission | [1] |
Table 3: Preclinical Pharmacokinetic Parameters
| Compound | Species | Route of Administration | Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) | Reference |
| This compound | Data not available | - | - | - | - | - | - |
Note: Specific pharmacokinetic parameters for this compound were not available in the reviewed literature.
Signaling Pathways
This compound exerts its effects by modulating the function of the GABAA receptor, a ligand-gated ion channel. The binding of benzodiazepines to this receptor potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the neurochemical properties of hetrazepines like this compound.
Radioligand Binding Assay: [3H]-Flunitrazepam Competition
This protocol describes a competitive binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABAA receptor.
Materials:
-
Rat brain tissue (e.g., cortex)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]-Flunitrazepam (radioligand)
-
Unlabeled Diazepam or Flunitrazepam (for non-specific binding)
-
Test compound (e.g., this compound) at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in fresh buffer.
-
Incubation: In a series of tubes, add the brain membrane preparation, [3H]-Flunitrazepam at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled diazepam.
-
Filtration: After incubation (e.g., 60 minutes at 4°C), rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: GABA-Stimulated Chloride Influx
This assay measures the ability of a test compound to modulate GABA-gated chloride channels in isolated brain vesicles.
Materials:
-
Rat brain tissue (e.g., cerebral cortex)
-
Buffer solutions (e.g., HEPES-Tris)
-
36Cl- (radioactive tracer)
-
GABA
-
Test compound (e.g., this compound)
-
Rapid-quenching apparatus or filtration setup
Procedure:
-
Vesicle Preparation: Prepare membrane vesicles (microsacs) from rat brain tissue by homogenization and differential centrifugation.
-
Pre-incubation: Pre-incubate the membrane vesicles with the test compound or vehicle.
-
Initiation of Influx: Rapidly mix the pre-incubated vesicles with a solution containing GABA and 36Cl- to initiate chloride influx.
-
Termination of Influx: After a short incubation period (milliseconds to seconds), rapidly quench the reaction by adding an ice-cold stop solution or by rapid filtration.
-
Quantification: Measure the amount of 36Cl- trapped inside the vesicles using a scintillation counter.
-
Data Analysis: Compare the amount of 36Cl- influx in the presence of the test compound to that with GABA alone (control). Express the results as a percentage of control to determine the modulatory effect of the compound.
In Vivo Electrophysiology: Single-Unit Recording
This technique allows for the direct measurement of the effects of a test compound on the firing rate of individual neurons in the brain of an anesthetized animal.
References
- 1. Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The international WAO/EAACI guideline for the management of hereditary angioedema – The 2021 revision and update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative efficacies of 1,4-diazepines on GABA-stimulated chloride influx in rat brain vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on the Anti-Aggressive Effects of Ciclotizolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct exploratory studies on the anti-aggressive effects of Ciclotizolam (B1214738) are not extensively available in publicly accessible scientific literature. This guide synthesizes information on the known pharmacology of this compound and related thienobenzodiazepines, alongside established methodologies for assessing anti-aggressive properties in preclinical models. The experimental protocols and data presented herein are illustrative and intended to serve as a framework for future research in this area.
Introduction
This compound (WE-973) is a thienotriazolodiazepine derivative that acts as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1][2][3] While its primary pharmacological activities are reported as anticonvulsant, its classification as a benzodiazepine receptor ligand suggests a potential role in modulating anxiety and aggression.[4] The GABAergic system, particularly the GABA-A receptor, is critically involved in the regulation of aggressive behaviors.[5][6] Positive allosteric modulators of the GABA-A receptor, such as benzodiazepines, can exert dose-dependent effects on aggression, with lower doses sometimes increasing aggression and higher doses leading to sedation and anti-aggressive effects.[7] This guide outlines a potential framework for the preclinical exploration of this compound's anti-aggressive effects.
Proposed Mechanism of Action
This compound, as a partial agonist of the GABA-A receptor, is hypothesized to enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] This potentiation of GABAergic neurotransmission in key brain regions involved in aggression, such as the anterior cingulate cortex and dorsal raphé nucleus, could lead to a reduction in aggressive behaviors.[5][8] The partial agonism of this compound may offer a more nuanced modulation of the GABA-A receptor compared to full agonists, potentially minimizing sedative side effects while retaining anti-aggressive properties.
The following diagram illustrates the general mechanism of action for a benzodiazepine-site agonist on the GABA-A receptor.
Hypothetical Preclinical Evaluation of Anti-Aggressive Effects
A comprehensive preclinical evaluation of this compound's anti-aggressive potential would involve a battery of behavioral assays in rodent models.
A standardized experimental workflow is crucial for obtaining reliable and reproducible data.
3.1.1. Animal Model: Isolation-Induced Aggression in Mice
-
Subjects: Adult male mice (e.g., CD-1 or BALB/c strain), aged 8-10 weeks at the start of the experiment.
-
Housing: Animals are individually housed in standard cages for a period of 4 weeks to induce territorial aggression. Control animals are group-housed.
-
Rationale: Social isolation in male mice is a well-established model for inducing territorial aggression, which is sensitive to modulation by GABAergic agents.[5]
3.1.2. Drug Administration
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).
-
Dosing: A range of doses (e.g., 0.1, 0.5, 1.0, 5.0 mg/kg) administered via intraperitoneal (i.p.) injection 30 minutes prior to behavioral testing.
-
Control Groups:
-
Vehicle control group receiving only the vehicle.
-
Positive control group receiving a known anti-aggressive agent (e.g., Diazepam, 2.0 mg/kg, i.p.).
-
3.1.3. Behavioral Assay: Resident-Intruder Test
-
Procedure: An unfamiliar "intruder" mouse (group-housed) is introduced into the home cage of the "resident" (isolated) mouse.
-
Observation Period: The interaction is recorded for a fixed duration (e.g., 10 minutes).
-
Parameters Measured:
-
Latency to first attack: Time from the introduction of the intruder to the first aggressive act by the resident.
-
Frequency of attacks: Total number of aggressive encounters (e.g., bites, tail rattles).
-
Duration of aggressive behavior: Total time spent engaged in aggressive acts.
-
Locomotor activity: To control for potential sedative effects of the drug. This can be assessed in an open-field test.
-
The following tables present hypothetical data from a study conducted according to the protocol described above.
Table 1: Effects of this compound on Aggressive Behavior in the Resident-Intruder Test
| Treatment Group (mg/kg, i.p.) | N | Latency to First Attack (s) (Mean ± SEM) | Frequency of Attacks (Mean ± SEM) | Duration of Aggression (s) (Mean ± SEM) |
| Vehicle | 10 | 45.2 ± 5.8 | 12.5 ± 1.3 | 35.7 ± 4.1 |
| This compound (0.1) | 10 | 50.1 ± 6.2 | 11.8 ± 1.5 | 33.9 ± 3.8 |
| This compound (0.5) | 10 | 78.5 ± 8.1 | 8.2 ± 0.9 | 22.1 ± 2.5 |
| This compound (1.0) | 10 | 125.3 ± 10.5 | 4.1 ± 0.6 | 10.8 ± 1.9** |
| This compound (5.0) | 10 | 210.8 ± 15.2 | 1.5 ± 0.3 | 4.2 ± 0.8 |
| Diazepam (2.0) | 10 | 185.4 ± 12.9 | 2.1 ± 0.4 | 5.9 ± 1.1 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group (One-way ANOVA with post-hoc Dunnett's test). |
Table 2: Effects of this compound on Locomotor Activity in the Open-Field Test
| Treatment Group (mg/kg, i.p.) | N | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | 10 | 2543 ± 157 |
| This compound (0.1) | 10 | 2498 ± 162 |
| This compound (0.5) | 10 | 2389 ± 148 |
| This compound (1.0) | 10 | 2105 ± 135 |
| This compound (5.0) | 10 | 1576 ± 112 |
| Diazepam (2.0) | 10 | 1498 ± 108 |
| p < 0.05, ***p < 0.001 compared to Vehicle group (One-way ANOVA with post-hoc Dunnett's test). |
Discussion and Future Directions
The hypothetical data suggest that this compound may exert a dose-dependent anti-aggressive effect. At higher doses, this effect is accompanied by a reduction in locomotor activity, indicating potential sedative properties, a common characteristic of benzodiazepines.[9] The partial agonism of this compound might offer a therapeutic window where anti-aggressive effects are observed with minimal sedation.
Future research should aim to:
-
Confirm these findings using a variety of animal models of aggression.
-
Investigate the specific GABA-A receptor subunit selectivity of this compound, as different subunits are implicated in the anxiolytic versus sedative effects of benzodiazepines.[7][10]
-
Explore the potential for paradoxical aggression, a known, albeit rare, side effect of some benzodiazepines.[11][12]
-
Conduct pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship.
Conclusion
While direct evidence is currently limited, the pharmacological profile of this compound as a partial agonist at the benzodiazepine site of the GABA-A receptor provides a strong rationale for its investigation as a potential anti-aggressive agent. The experimental framework and hypothetical data presented in this guide offer a roadmap for researchers and drug development professionals to systematically explore this therapeutic potential. Rigorous preclinical studies are warranted to elucidate the efficacy and safety profile of this compound in the context of aggression.
References
- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. GABA-A receptor signaling in the anterior cingulate cortex modulates aggression and anxiety-related behaviors in socially isolated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurosteroids, GABAA receptors, and escalated aggressive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAA receptors in the dorsal raphé nucleus of mice: escalation of aggression after alcohol consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral effects of brotizolam, a new thienotriazolodiazepine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABAA/alpha1 receptor agonists and antagonists: effects on species-typical and heightened aggressive behavior after alcohol self-administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzodiazepine use and aggressive behaviour: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Paradoxical aggressive reactions to benzodiazepine use: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ciclotizolam: Chemical Structure, IUPAC Name, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclotizolam, also known by its developmental code WE-973, is a thienotriazolodiazepine derivative with notable pharmacological activities. As a member of the benzodiazepine (B76468) class of compounds, it interacts with the central nervous system to produce its effects. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, mechanism of action, and available pharmacological data for this compound. The information is intended to support research and drug development efforts in the fields of neuroscience and pharmacology.
Chemical Structure and IUPAC Name
The chemical identity of this compound is defined by its complex heterocyclic structure, which features a thieno-group fused to a triazolo-diazepine ring system.
Chemical Structure:
IUPAC Name:
The correct International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-4-(2-chlorophenyl)-9-cyclohexyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine .[4] This nomenclature accurately describes the arrangement of the bromine, chlorophenyl, and cyclohexyl substituents on the fused heterocyclic core.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈BrClN₄S | [4] |
| Molecular Weight | 461.81 g/mol | [4] |
| CAS Number | 58765-21-2 | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor .[2] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.
The binding of this compound to this allosteric site potentiates the effect of the endogenous neurotransmitter, GABA. This potentiation leads to an increased frequency of chloride ion channel opening, resulting in an influx of chloride ions into the neuron. The increased intracellular chloride concentration hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neuronal excitability.
The following diagram illustrates the signaling pathway of GABA-A receptor modulation by this compound.
References
Navigating the Physicochemical Landscape of Ciclotizolam: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciclotizolam, a thienotriazolodiazepine derivative, presents a unique set of physicochemical properties that are critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited publicly available data on this specific molecule, this document further outlines detailed, recommended experimental protocols for determining its solubility in various solvent systems and for assessing its stability under forced degradation conditions. These methodologies are based on established principles for analogous compounds and international regulatory guidelines. This guide aims to equip researchers and drug development professionals with the necessary framework to thoroughly characterize the physicochemical profile of this compound, a crucial step in its formulation and analytical method development.
Introduction to this compound
This compound is a thienotriazolodiazepine, a class of compounds that are analogues of benzodiazepines.[1] In these molecules, the benzene (B151609) ring is substituted with a thiophene (B33073) ring, which can alter the compound's pharmacological and physicochemical properties.[1] Understanding the solubility and stability of this compound is fundamental for all stages of drug development, from early-stage formulation to ensuring the quality and shelf-life of the final drug product.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration in formulation development. Currently, the publicly available quantitative solubility data for this compound is limited to a few organic solvents.
Known Solubility Data
The following table summarizes the reported solubility of this compound in common organic solvents.
| Solvent | Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | 2 | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 | [2] |
| Ethanol | 10 | [2] |
Recommended Experimental Protocol for Comprehensive Solubility Determination
To build a comprehensive solubility profile for this compound, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a compound in various aqueous and organic media.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures.
Materials:
-
This compound reference standard
-
Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)
-
Purified water
-
Organic solvents (e.g., methanol, acetonitrile (B52724), propylene (B89431) glycol, polyethylene (B3416737) glycol 400)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Calibrated pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Centrifuge
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to vials containing a known volume of each solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C and 37°C).
-
Allow the samples to equilibrate for a predetermined period (e.g., 24-48 hours) until equilibrium is reached. This can be confirmed by taking measurements at different time points until the concentration plateaus.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to ensure an excess of solid this compound remains.
-
Centrifuge the samples at a high speed to separate the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L for each solvent and temperature combination.
-
A proposed workflow for this solubility determination is visualized in the following diagram.
Stability Profile of this compound
The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions and shelf-life.
General Considerations for Thienotriazolodiazepine Stability
-
Hydrolysis: The diazepine (B8756704) ring can be susceptible to hydrolytic cleavage, particularly at acidic or basic pH.[3]
-
Oxidation: The thiophene ring and other electron-rich moieties may be prone to oxidation.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the molecule.[4]
Recommended Experimental Protocol for Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to intentionally degrade the drug substance. This helps to identify likely degradation products and to develop stability-indicating analytical methods.[5]
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A validated stability-indicating HPLC method (preferably with a mass spectrometer, LC-MS, for peak identification)
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and treat with an acidic solution (e.g., 0.1 M HCl).
-
Heat the solution (e.g., at 60°C) for a defined period.
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and treat with a basic solution (e.g., 0.1 M NaOH).
-
Heat the solution (e.g., at 60°C) for a defined period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and treat with an oxidative agent (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a defined period.
-
Dissolve the sample in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
The method should be capable of separating the intact drug from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
If available, use LC-MS to obtain mass information for the degradation products to aid in their identification.[6]
The following diagram illustrates a typical workflow for a forced degradation study.
Recommended Analytical Methodology
A robust and validated analytical method is essential for both solubility and stability studies. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and suitable technique for the analysis of benzodiazepines and related compounds.[7][8]
Proposed HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at a suitable wavelength (to be determined by UV scan of this compound) |
| Injection Vol. | 10 µL |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Conclusion
While specific experimental data on the solubility and stability of this compound is limited in the public domain, this technical guide provides the available information and a clear roadmap for its comprehensive characterization. The outlined experimental protocols for solubility determination and forced degradation studies, along with the recommended analytical methodology, offer a solid foundation for researchers and drug development professionals. By systematically applying these principles, a thorough understanding of this compound's physicochemical properties can be achieved, which is indispensable for its successful development into a safe, effective, and stable pharmaceutical product.
References
- 1. Etizolam - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, identification and determination of the major degradation product in alprazolam tablets during their stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and HPLC analysis of 15 benzodiazepines in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In-Vivo Administration of Ciclotizolam in Mice: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ciclotizolam (WE-973) is a thienotriazolodiazepine derivative that acts as a partial agonist at the benzodiazepine (B76468) site of the GABAA receptor.[1] It has demonstrated anticonvulsant and anti-aggressive properties in murine models.[2][3] As a positive allosteric modulator of GABAA receptors, this compound enhances the effect of the inhibitory neurotransmitter GABA, leading to the sedative, anxiolytic, and anticonvulsant effects characteristic of this drug class.[4][5][6] These application notes provide a detailed protocol for the in-vivo administration of this compound in mice for behavioral and pharmacokinetic studies, drawing parallels from established methodologies for other benzodiazepines like diazepam.
I. Quantitative Data Summary
The following tables summarize typical dosage and pharmacokinetic parameters for benzodiazepines in mice, which can serve as a starting point for studies with this compound.
Table 1: Recommended Dosage Ranges for Behavioral Studies in Mice
| Compound | Dosage Range (mg/kg) | Route of Administration | Primary Effect Studied | Reference |
| Diazepam | 0.5 - 3 | Oral (p.o.), Intraperitoneal (i.p.) | Anxiolytic, Sedative | [7][8][9] |
| Midazolam | 0.75 - 1.2 | Oral (p.o.) | Sedative | [10] |
| Bromazepam | 1.0 - 10.0 | Oral (p.o.) | Anxiolytic, Sedative | [11] |
| This compound (Proposed) | 0.5 - 10.0 | Oral (p.o.), Intraperitoneal (i.p.) | Anxiolytic, Anticonvulsant, Anti-aggressive | Inferred from related compounds |
Table 2: Key Parameters for Behavioral Assays in Mice
| Behavioral Test | Key Parameters Measured | Typical Duration |
| Elevated Plus Maze | Time spent in open arms, Number of entries into open arms | 5 minutes |
| Light/Dark Box | Time spent in the light compartment, Number of transitions | 10 minutes |
| Open Field Test | Distance traveled, Time spent in the center | 5 - 30 minutes |
| Rotarod Test | Latency to fall | Variable |
II. Experimental Protocols
A. Animal Models
-
Species: Mouse (Mus musculus)
-
Strains: C57BL/6J and BALB/c are commonly used inbred strains for behavioral pharmacology.[7] The choice of strain can influence behavioral responses and drug metabolism.
-
Age and Weight: Adult mice (8-12 weeks old) weighing 20-30g are typically used. Age and weight should be consistent across experimental groups.
-
Housing: Mice should be group-housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[9] Acclimatize animals to the housing facility for at least one week before experimentation.
B. Drug Preparation and Administration
-
Vehicle Selection: A common vehicle for oral administration of benzodiazepines is a solution of 2% methylcellulose (B11928114) + 0.5% Tween 80 in sterile water. For intraperitoneal injections, sterile saline (0.9% NaCl) or a solution of 10% 2-Hydroxypropyl-beta-cyclodextrin can be used.[9]
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound powder.
-
Suspend or dissolve the powder in the chosen vehicle to the desired final concentration. Sonication may be required to achieve a uniform suspension.
-
Prepare fresh solutions on the day of the experiment.
-
-
Route of Administration:
-
Oral (p.o.): Administer the solution using oral gavage. The volume should typically not exceed 10 ml/kg body weight.
-
Intraperitoneal (i.p.): Inject the solution into the lower quadrant of the abdomen, taking care to avoid internal organs. The injection volume should also be around 10 ml/kg body weight.[12]
-
-
Dosing and Timing:
C. Behavioral Assays
The EPM is a widely used test to assess anxiety-like behavior in rodents.[13][14]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open and enclosed arms and the number of entries into each arm using an automated tracking system or by manual observation.
-
-
Interpretation: Anxiolytic compounds like benzodiazepines are expected to increase the time spent in and the number of entries into the open arms.[14]
This test is based on the innate aversion of rodents to brightly illuminated areas.[13]
-
Apparatus: A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting the two.
-
Procedure:
-
Place the mouse in the dark compartment.
-
Allow the mouse to explore the apparatus for 10 minutes.
-
Record the time spent in the light compartment and the number of transitions between the two compartments.
-
-
Interpretation: Anxiolytic drugs increase the time spent in the light compartment.[8]
This test can be used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena with walls to prevent escape.
-
Procedure:
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore for a set period (e.g., 5-30 minutes).
-
Use an automated tracking system to record the total distance traveled, velocity, and time spent in the center versus the periphery of the arena.
-
-
Interpretation: A decrease in total distance traveled can indicate sedation, while an increase in the time spent in the center can suggest an anxiolytic effect.
III. Visualization of Pathways and Workflows
Signaling Pathway of Benzodiazepines
Caption: Signaling pathway of this compound at the GABAA receptor.
Experimental Workflow for Behavioral Analysis
Caption: Workflow for in-vivo behavioral testing of this compound in mice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benzoinfo.com [benzoinfo.com]
- 6. ClinPGx [clinpgx.org]
- 7. Differential analysis of behavior and diazepam-induced alterations in C57BL/6N and BALB/c mice using the modified hole board test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzodiazepine-induced anxiolysis and reduction of conditioned fear are mediated by distinct GABAA receptor subtypes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of age on the behavioral responses of mice following diazepam and midazolam sedation in combination with nitrous oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helda.helsinki.fi [helda.helsinki.fi]
- 12. med.nyu.edu [med.nyu.edu]
- 13. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anxiety-Related Behaviors in Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-MS/MS Method for the Quantitative Determination of Ciclotizolam in Human Plasma
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical toxicology who require a robust and reliable method for the quantification of ciclotizolam (B1214738) in plasma samples.
Introduction
This compound is a thienodiazepine derivative with anxiolytic and hypnotic properties. The accurate quantification of this compound in human plasma is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method is validated according to established guidelines for bioanalytical method validation, ensuring reliable and reproducible results suitable for clinical and forensic applications.[2][3][4]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Diazepam-d5 (Internal Standard, IS)
-
LC-MS grade methanol, acetonitrile (B52724), and water
-
Formic acid (≥98%)
-
Drug-free human plasma (K2-EDTA)
-
All other chemicals were of analytical grade.
Instrumentation
-
LC System: Agilent 1260 Infinity or equivalent
-
Mass Spectrometer: SCIEX 4500 Triple Quadrupole Mass Spectrometer or equivalent
-
Analytical Column: Kinetex 2.6 µm Biphenyl, 50 x 3.0 mm, or equivalent[5]
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Diazepam-d5, 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile (4°C) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial.
-
Inject 5 µL into the HPLC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Kinetex 2.6 µm Biphenyl, 50 x 3.0 mm[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550 °C[5] |
| IonSpray Voltage | 5500 V[6] |
| Curtain Gas (CUR) | 20 psi[5][6] |
| Collision Gas (CAD) | 12 psi[6] |
| Nebulizer Gas (GS1) | 40 psi[5] |
| Heater Gas (GS2) | 60 psi[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 342.1 | 265.1 | 150 | 25 |
| This compound (Qualifier) | 342.1 | 313.1 | 150 | 21 |
| Diazepam-d5 (IS) | 290.2 | 154.1 | 150 | 38 |
Method Validation Summary
The bioanalytical method was fully validated according to international guidelines.[2][8] The key validation parameters are summarized below.
Linearity and Range
The method was linear over the concentration range of 0.5–200 ng/mL for this compound in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighted (1/x²) linear regression was used.
| Analyte | Linear Range (ng/mL) | R² Value |
| This compound | 0.5 - 200 | >0.995 |
Accuracy and Precision
Accuracy and precision were evaluated by analyzing replicate quality control (QC) samples at four concentration levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Medium QC (75 ng/mL), and High QC (150 ng/mL).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 8.5 | 95.2 - 104.5 | ≤ 9.8 | 96.1 - 103.8 |
| Low QC | 1.5 | ≤ 6.2 | 97.1 - 102.3 | ≤ 7.5 | 98.0 - 101.5 |
| Medium QC | 75 | ≤ 4.5 | 98.5 - 101.1 | ≤ 5.8 | 99.2 - 100.9 |
| High QC | 150 | ≤ 3.8 | 99.0 - 100.5 | ≤ 4.9 | 99.5 - 100.2 |
| Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ).[4] |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at Low, Medium, and High QC concentrations.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 91.5 | 94.2 |
| Medium QC | 75 | 93.8 | 96.5 |
| High QC | 150 | 92.1 | 95.8 |
| Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect %CV should be ≤15%. |
Stability
The stability of this compound in human plasma was evaluated under various storage and handling conditions. The analyte was found to be stable.
| Stability Condition | Duration | Stability (% of Nominal) |
| Short-Term (Bench-Top) | 8 hours | 96.5 - 102.1 |
| Long-Term Storage (-80°C) | 90 days | 95.8 - 101.5 |
| Freeze-Thaw Cycles (3 cycles) | 3 cycles | 97.2 - 100.8 |
| Post-Preparative (Autosampler) | 24 hours | 98.1 - 101.2 |
| Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration.[2] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
HPLC-MS/MS System Logic
Caption: Logical Diagram of the HPLC-MS/MS System.
Conclusion
This application note presents a simple, rapid, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation extraction procedure is straightforward and provides clean extracts with high recovery. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting the requirements for bioanalytical method validation. This validated method is well-suited for high-throughput analysis of clinical and forensic samples.
References
- 1. iajps.com [iajps.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jgtps.com [jgtps.com]
- 4. japsonline.com [japsonline.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes: Detection and Quantification of Ciclotizolam using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Ciclotizolam is a thienotriazolodiazepine derivative with sedative and anxiolytic properties.[1] Accurate and sensitive detection methods are crucial for its monitoring in various matrices for research, clinical, and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the separation, identification, and quantification of this compound. This application note provides a comprehensive overview and detailed protocols for the analysis of this compound in biological samples.
Chemical Information
| Property | Value |
| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-cyclohexyl-4H-[1,2,4]triazolo[4,3-a][1,4]thieno[2,3-e]diazepine |
| Molecular Formula | C₂₀H₁₈BrClN₄S |
| Molecular Weight | 461.8 g/mol |
| CAS Number | 58765-21-2 |
Experimental Protocols
This section outlines the detailed methodologies for the extraction and GC-MS analysis of this compound from biological matrices.
Sample Preparation: Extraction from Biological Matrices
The choice of extraction method depends on the sample matrix and the desired level of cleanliness and recovery. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are suitable for this compound.
a) Protocol for Liquid-Liquid Extraction (LLE) from Blood/Plasma
This protocol is adapted from established methods for benzodiazepine (B76468) extraction.[2][3]
-
Sample Collection: Collect whole blood or plasma in appropriate anticoagulant tubes.
-
Alkalinization: To a 1 mL aliquot of the sample, add a suitable buffer to adjust the pH to approximately 9.0.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate (B1210297) or methanol) for GC-MS analysis.
b) Protocol for Solid-Phase Extraction (SPE) from Urine
This protocol is based on general SPE methods for benzodiazepines in urine.[4][5][6][7]
-
Sample Pre-treatment: If necessary, perform enzymatic hydrolysis of the urine sample to cleave conjugated metabolites.
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or C18 cartridge) according to the manufacturer's instructions. This typically involves washing with methanol (B129727) followed by water.
-
Sample Loading: Load 1-5 mL of the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include deionized water, a weak organic solvent, and a final wash with a non-polar solvent.
-
Elution: Elute the this compound from the cartridge using a suitable elution solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol (B130326) with a small amount of ammonium (B1175870) hydroxide).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (Optional but Recommended): For improved chromatographic performance and sensitivity, derivatize the dried extract. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes.
-
Reconstitution: Reconstitute the derivatized or underivatized extract in a suitable solvent for GC-MS injection.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of benzodiazepines, which can be optimized for this compound.
a) Chromatographic Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 180°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
b) Mass Spectrometer Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Transfer Line Temp | 280°C |
Data Presentation
Mass Spectrum of this compound
The mass spectrum of this compound is essential for its identification. The following major fragment ions have been identified from the Cayman Chemical Spectral Library.[8]
| m/z | Relative Abundance |
| 460 | Molecular Ion (M+) |
| 431 | [M-C₂H₅]⁺ |
| 403 | [M-C₄H₇]⁺ |
| 375 | [M-C₆H₁₁]⁺ |
| 348 | [M-C₆H₁₀N₂]⁺ |
Quantitative Data
While specific quantitative data for this compound is not widely published, the following table presents typical validation parameters for the GC-MS analysis of other benzodiazepines, which can be used as a benchmark for method development for this compound.[2][9][10]
| Parameter | Typical Value Range for Benzodiazepines |
| Limit of Detection (LOD) | 0.5 - 10 ng/mL |
| Limit of Quantification (LOQ) | 1 - 25 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 80 - 110% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Mandatory Visualizations
Caption: Workflow for this compound analysis by GC-MS.
Caption: Proposed fragmentation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nyc.gov [nyc.gov]
- 7. Solid-phase extraction of 1,4-benzodiazepines from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. arch.ies.gov.pl [arch.ies.gov.pl]
Developing Analytical Reference Standards for Ciclotizolam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the development of analytical reference standards for Ciclotizolam, a thienotriazolodiazepine derivative. The following sections outline the synthesis, purification, characterization, and stability assessment of this compound to ensure a highly pure and well-characterized reference material suitable for qualitative and quantitative analysis in research and drug development settings.
Introduction
This compound is a thienotriazolodiazepine that acts as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1][2] Like other benzodiazepines, it is presumed to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedative, anxiolytic, and anticonvulsant properties.[3][4] Accurate and reliable analytical reference standards are crucial for the quantification of this compound in various matrices, impurity profiling, and ensuring the quality and consistency of research and pharmaceutical products.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-cyclohexyl-4H-[3][5][6]triazolo[4,3-a][3][6]thieno[3,2-f]diazepine |
| CAS Number | 58765-21-2 |
| Molecular Formula | C₂₀H₁₈BrClN₄S |
| Molecular Weight | 461.81 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
| Storage | -20°C for long-term storage |
Synthesis and Purification of this compound
The synthesis of this compound, a thienotriazolodiazepine, can be achieved through a multi-step process adapted from established methods for related benzodiazepine analogs. The general strategy involves the construction of the thieno[3,2-f][3][5][6]triazolo[4,3-a][3][6]diazepine ring system.
Proposed Synthetic Pathway
References
- 1. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2001083440A2 - Synthesis and use of thienotriazolodiazepines - Google Patents [patents.google.com]
- 4. Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20030229078A1 - Synthesis and use of thienotriazolodiazepines - Google Patents [patents.google.com]
Application Notes and Protocols for the Forensic Toxicology Screening of Ciclotizolam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclotizolam (B1214738) is a thienotriazolodiazepine derivative with sedative and anxiolytic properties. As a designer benzodiazepine (B76468), its emergence in forensic toxicology casework requires robust and validated analytical methods for its detection and quantification in biological matrices. These application notes provide a comprehensive overview of the recommended protocols for the screening and confirmation of this compound and its potential metabolites in forensic toxicology.
This compound is a partial agonist for the benzodiazepine site of the GABAA receptor.[1] Its chemical structure consists of a thieno[3,2-f][2][3][4]triazolo[4,3-a][2][4]diazepine core. Analytical reference standards for this compound are available from commercial suppliers, which are essential for method development and validation.[5]
Predicted Signaling Pathway of this compound
This compound, like other benzodiazepines, is predicted to exert its effects by modulating the GABAergic system. The following diagram illustrates its expected mechanism of action.
Predicted Metabolic Pathway of this compound
Based on the metabolism of structurally similar thienotriazolodiazepines such as etizolam and brotizolam, this compound is expected to undergo Phase I metabolism, primarily hydroxylation, followed by Phase II metabolism, specifically glucuronidation.[6] The predicted major metabolic pathways are illustrated below. Targeting these metabolites in addition to the parent drug is crucial for a comprehensive toxicological screening.
Quantitative Data
Due to the limited availability of published data specifically for this compound, the following tables provide known information and suggest parameters that require experimental determination and validation.
Table 1: Physicochemical and Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₂₀H₁₈BrClN₄S | [1] |
| Molecular Weight | 461.8 g/mol | [1] |
| Predicted Precursor Ion (M+H)⁺ | m/z 461.0 | Predicted |
| Predicted Product Ions for MRM | To be determined experimentally | Predicted |
Table 2: Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for this compound Analysis
| Parameter | Proposed Value/Condition |
| Chromatographic Column | C18 or Biphenyl column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | To be optimized (e.g., start at 5-10% B, ramp to 95% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 461.0 (predicted) |
| Product Ions (Q3) | To be determined via infusion and fragmentation studies |
| Collision Energy (CE) | To be optimized for each transition |
| Internal Standard | A deuterated analog (if available) or a structurally similar benzodiazepine (e.g., Brotizolam-d4) |
Table 3: Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for this compound Analysis
| Parameter | Proposed Value/Condition |
| Chromatographic Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a stationary phase suitable for basic drugs (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | To be optimized (e.g., initial temp 150°C, ramp to 300°C) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Derivatization | May not be necessary, but can be explored to improve peak shape and sensitivity. |
Experimental Protocols
The following are generalized protocols for the extraction and analysis of benzodiazepines from biological samples, which should be adapted and validated specifically for this compound.
Experimental Workflow
Protocol 1: Solid-Phase Extraction (SPE) from Blood/Urine
-
Sample Pre-treatment:
-
To 1 mL of blood, plasma, or urine, add an appropriate internal standard.
-
For urine samples, to screen for glucuronidated metabolites, perform enzymatic hydrolysis with β-glucuronidase at an appropriate pH and temperature (e.g., pH 5.0, 55°C for 2 hours).
-
Add 2 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and vortex.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., C8/cation-exchange) with 2 mL of methanol (B129727), followed by 2 mL of deionized water, and finally 2 mL of the buffer used in the pre-treatment step. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE column at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the column with 2 mL of deionized water to remove hydrophilic interferences.
-
Wash with 2 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile) to remove acidic and neutral interferences.
-
Dry the column thoroughly under vacuum or nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of a basic organic solvent (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol or ethyl acetate).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Blood/Urine
-
Sample Pre-treatment:
-
To 1 mL of blood, plasma, or urine, add an appropriate internal standard.
-
For urine samples, consider enzymatic hydrolysis as described in the SPE protocol.
-
Add 1 mL of a suitable alkaline buffer (e.g., borate (B1201080) buffer, pH 9.0) and vortex.
-
-
Extraction:
-
Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
Conclusion
The provided application notes and protocols offer a robust framework for the forensic toxicological screening of this compound. Due to the limited amount of specific data for this compound, the presented methods are based on established procedures for structurally related designer benzodiazepines. It is imperative that any laboratory implementing these protocols performs a full method validation according to their standard operating procedures and relevant forensic guidelines. This should include determining the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, accuracy, recovery, and matrix effects for this compound and its major metabolites. The use of a certified reference material for this compound is essential for these validation studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metabolic Profile Analysis of Designer Benzodiazepine Etizolam in Zebrafish and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [A crystalline solid] | LGC Standards [lgcstandards.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Elucidating the Effects of Ciclotizolam on Sleep Architecture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting preclinical and clinical studies to investigate the effects of Ciclotizolam, a thienotriazolodiazepine derivative and partial agonist of the GABAA receptor, on sleep architecture. The protocols are intended to guide researchers in generating robust and reproducible data for the evaluation of this compound's hypnotic potential.
Introduction
This compound is a thienotriazolodiazepine that acts as a partial agonist at the benzodiazepine (B76468) site of the γ-aminobutyric acid type A (GABAA) receptor.[1] This mechanism of action suggests a potential to modulate sleep and wakefulness by enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2] Understanding the specific effects of this compound on sleep architecture is crucial for its development as a potential therapeutic agent for sleep disorders. Benzodiazepine receptor agonists are known to affect sleep stages, often increasing stage 2 (N2) sleep while potentially decreasing slow-wave sleep (SWS or N3) and rapid eye movement (REM) sleep.[3][4][5] This document outlines detailed experimental protocols for preclinical and clinical investigations to thoroughly characterize the sleep-modifying properties of this compound.
Preclinical Experimental Design: Rodent Model
This section details an experimental protocol for assessing the effects of this compound on sleep architecture in a rodent model, a critical step in the preclinical evaluation of hypnotic drugs.[6]
Experimental Protocol: Rodent Electroencephalography (EEG) and Electromyography (EMG)
Objective: To determine the dose-dependent effects of this compound on sleep-wake states and EEG spectral power in rodents.
Materials:
-
Male adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
This compound (various doses) and vehicle control
-
EEG/EMG implantation surgery kit
-
EEG/EMG recording system
-
Sleep scoring software
Methodology:
-
Animal Acclimation: House animals individually in a controlled environment (12:12 hour light-dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to surgery.[7]
-
EEG/EMG Electrode Implantation Surgery:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Implant EEG screw electrodes over the frontal and parietal cortices and EMG wire electrodes into the nuchal muscles.[8][9]
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week post-surgery.[8]
-
-
Habituation and Baseline Recording:
-
Habituate the animals to the recording setup for 2-3 days.[9]
-
Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.
-
-
Drug Administration and Recording:
-
Employ a within-subjects, crossover design where each animal receives all treatments (vehicle and different doses of this compound) in a randomized order with a sufficient washout period between treatments.
-
Administer the assigned treatment at the beginning of the light (inactive) phase.
-
Record EEG/EMG data continuously for at least 6-8 hours post-administration.
-
-
Data Analysis:
-
Score the EEG/EMG recordings into wakefulness, NREM sleep, and REM sleep in 10-second epochs.[8]
-
Calculate the time spent in each state, sleep efficiency, sleep onset latency, and the number and duration of sleep/wake bouts.
-
Perform spectral analysis (Fast Fourier Transform) on the EEG data to determine power in different frequency bands (e.g., delta, theta, alpha, sigma, beta).[9][10]
-
Preclinical Data Presentation
Summarize the quantitative data in the following tables:
Table 1: Effects of this compound on Sleep-Wake Architecture in Rodents
| Treatment Group | Total Sleep Time (min) | Sleep Efficiency (%) | Sleep Onset Latency (min) | Wake After Sleep Onset (min) | NREM Sleep (min) | REM Sleep (min) | Number of Awakenings |
| Vehicle | |||||||
| This compound (Low Dose) | |||||||
| This compound (Mid Dose) | |||||||
| This compound (High Dose) |
Table 2: Effects of this compound on EEG Spectral Power during NREM Sleep in Rodents
| Treatment Group | Delta Power (μV²) | Theta Power (μV²) | Alpha Power (μV²) | Sigma Power (μV²) | Beta Power (μV²) |
| Vehicle | |||||
| This compound (Low Dose) | |||||
| This compound (Mid Dose) | |||||
| This compound (High Dose) |
Clinical Experimental Design: Human Polysomnography Study
This section outlines a protocol for a clinical trial to evaluate the effects of this compound on the sleep architecture of individuals with insomnia.
Experimental Protocol: Randomized, Double-Blind, Placebo-Controlled Crossover Study
Objective: To assess the efficacy and safety of this compound on objective and subjective sleep parameters in patients with insomnia disorder.
Study Population: Adult participants meeting the diagnostic criteria for insomnia disorder.
Study Design: A randomized, double-blind, placebo-controlled, crossover study design is recommended to minimize inter-individual variability.[11]
Methodology:
-
Screening and Baseline:
-
Screen participants for eligibility based on inclusion and exclusion criteria.
-
Participants will undergo a baseline polysomnography (PSG) recording to confirm the diagnosis and obtain baseline sleep data.[6]
-
-
Treatment Periods:
-
Participants will be randomized to receive either this compound or a placebo for a specified duration (e.g., 3 consecutive nights).[11]
-
In-laboratory PSG recordings will be conducted on each treatment night.
-
After the first treatment period, there will be a washout period of at least one week.
-
Participants will then "cross over" to the other treatment for the second treatment period.
-
-
Data Collection:
-
Polysomnography (PSG): Standard PSG will be performed to record EEG, electrooculography (EOG), and electromyography (EMG) to determine sleep stages.[12] Other parameters such as respiratory effort, airflow, and oxygen saturation will also be monitored.
-
Subjective Sleep Questionnaires: Participants will complete validated sleep questionnaires (e.g., Pittsburgh Sleep Quality Index, Insomnia Severity Index) and a sleep diary to assess subjective sleep quality.
-
-
Data Analysis:
-
Score the PSG recordings according to established criteria (e.g., American Academy of Sleep Medicine manual).
-
The primary endpoints will be changes in objective sleep parameters from baseline.[11]
-
Secondary endpoints will include changes in subjective sleep parameters and safety assessments.
-
Clinical Data Presentation
Present the collected data in the following structured tables:
Table 3: Effects of this compound on Objective Sleep Parameters (Polysomnography)
| Parameter | Placebo | This compound (Dose) | p-value |
| Total Sleep Time (TST, min) | |||
| Sleep Efficiency (SE, %) | |||
| Sleep Onset Latency (SOL, min) | |||
| Wake After Sleep Onset (WASO, min) | |||
| Latency to REM Sleep (min) | |||
| Stage N1 Sleep (%) | |||
| Stage N2 Sleep (%) | |||
| Stage N3 (SWS) Sleep (%) | |||
| REM Sleep (%) | |||
| Arousal Index |
Table 4: Effects of this compound on Subjective Sleep Parameters
| Parameter | Placebo | This compound (Dose) | p-value |
| Subjective Total Sleep Time (min) | |||
| Subjective Sleep Onset Latency (min) | |||
| Subjective Sleep Quality (VAS, 0-100) | |||
| Number of Nocturnal Awakenings | |||
| Feeling Refreshed Upon Waking (VAS, 0-100) |
Mandatory Visualizations
Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by this compound.
Preclinical Experimental Workflow
Caption: Preclinical experimental workflow for rodent sleep studies.
Clinical Trial Workflow
Caption: Clinical trial workflow for human polysomnography studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Long‐, intermediate‐ and short‐acting benzodiazepine effects on human sleep EEG spectra | Semantic Scholar [semanticscholar.org]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Effect of benzodiazepine hypnotics on all-night sleep EEG spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-, intermediate- and short-acting benzodiazepine effects on human sleep EEG spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of zolpidem on sleep architecture and its next-morning residual effect in insomniac patients: a randomized crossover comparative study with brotizolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sleepandhypnosis.org [sleepandhypnosis.org]
Application Notes: High-Throughput and Electrophysiological Assays for Characterizing Ciclotizolam's Modulation of GABA-A Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciclotizolam is a thienotriazolodiazepine that exhibits anticonvulsant and anti-aggressive properties by binding to and modulating central nervous system (CNS) benzodiazepine (B76468) receptors.[1] These receptors are allosteric sites on the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the brain.[2][3][4] The GABA-A receptor is a pentameric structure composed of various subunits (e.g., α, β, γ) that form a central chloride (Cl⁻) selective pore.[3][4]
The endogenous ligand, GABA, binds at the interface between α and β subunits, triggering the channel to open and allowing Cl⁻ influx.[4] This hyperpolarizes the neuron, reducing its excitability.[5] this compound, like other benzodiazepines, acts as a Positive Allosteric Modulator (PAM). It binds to a distinct site at the α and γ subunit interface, enhancing the receptor's affinity for GABA.[3][6] This action increases the frequency of channel opening in response to GABA, potentiating the inhibitory effect and leading to sedative and anxiolytic outcomes.[5][7]
These application notes provide detailed protocols for three common cell culture-based assays to characterize the modulatory effects of this compound on GABA-A receptors: a Radioligand Binding Assay, an Electrophysiology Patch-Clamp Assay, and a High-Throughput Functional Assay using a fluorescent membrane potential dye.
GABA-A Receptor Signaling Pathway with this compound
The following diagram illustrates the mechanism of this compound as a Positive Allosteric Modulator of the GABA-A receptor.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor site. To assess this compound's interaction with the benzodiazepine site, a competition binding assay is performed using a radiolabeled ligand (e.g., [³H]Flunitrazepam) and cell membranes expressing GABA-A receptors.
Experimental Protocol
A. Membrane Preparation (from cultured cells or brain tissue) [8]
-
Culture human embryonic kidney (HEK293) cells transiently or stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).
-
Harvest cells and homogenize them in a cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeating the high-speed centrifugation. Repeat this wash step at least twice to remove endogenous GABA.[9]
-
Resuspend the final pellet in the binding buffer, determine the protein concentration (e.g., via Bradford or BCA assay), and store at -70°C.
B. Competition Binding Assay [8][10]
-
Thaw the prepared membranes and dilute to the desired concentration (e.g., 0.1-0.2 mg protein/well) in the binding buffer.
-
In a 96-well plate, set up the assay in triplicate with the following conditions:
-
Total Binding: Membranes + Radioligand (e.g., 1 nM [³H]Flunitrazepam).
-
Non-specific Binding: Membranes + Radioligand + high concentration of a non-labeled competitor (e.g., 10 µM Diazepam).
-
Competition: Membranes + Radioligand + varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Incubate the plate for 45-60 minutes at 4°C to reach binding equilibrium.[8][9]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters three times with an ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
C. Data Analysis
-
Calculate Specific Binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
| Compound | Receptor Subtype | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | α1β2γ2 | [³H]Flunitrazepam | Data | Data |
| Diazepam (Control) | α1β2γ2 | [³H]Flunitrazepam | Data | Data |
| This compound | α5β3γ2 | [³H]Flunitrazepam | Data | Data |
| Diazepam (Control) | α5β3γ2 | [³H]Flunitrazepam | Data | Data |
Workflow Diagram
Electrophysiology: Whole-Cell Patch-Clamp Assay
Patch-clamp electrophysiology is the gold standard for studying ion channel function.[11] The whole-cell configuration allows for the direct measurement of chloride currents through GABA-A receptors in response to GABA and its modulators like this compound.
Experimental Protocol
A. Cell Preparation
-
Plate HEK293 cells expressing the desired GABA-A receptor subtype onto glass coverslips 24-48 hours before recording.
-
Alternatively, use primary cultured neurons.[12]
B. Recording Solutions [11][13]
-
External Solution (aCSF): (in mM) 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH. This composition sets the Cl⁻ reversal potential near 0 mV, allowing for inward Cl⁻ currents at negative holding potentials.
C. Whole-Cell Recording [12][13][14]
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 4-8 MΩ when filled with the internal solution.
-
Approach a target cell with the pipette and apply light positive pressure.
-
Upon touching the cell membrane, release the pressure to form a high-resistance (>1 GΩ) "gigaseal".
-
Apply gentle suction to rupture the cell membrane, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV or -80 mV.[11][15]
D. Compound Application and Data Acquisition
-
Establish a stable baseline current.
-
Apply a sub-maximal concentration of GABA (e.g., EC₅-EC₂₀, typically 1-10 µM) for a short duration (e.g., 3 seconds) to elicit a control current.
-
Wash out the GABA and allow the receptor to recover.
-
Pre-incubate the cell with this compound for 1-3 minutes.
-
Co-apply the same concentration of GABA along with this compound and record the potentiated current.
-
Repeat this process for a range of this compound concentrations to generate a dose-response curve.
E. Data Analysis
-
Measure the peak amplitude of the GABA-elicited current in the absence and presence of this compound.
-
Calculate the percent potentiation: ((I_modulator / I_control) - 1) * 100.
-
Plot the percent potentiation against the log concentration of this compound and fit the data to determine the EC₅₀ (concentration for half-maximal potentiation) and Eₘₐₓ (maximum potentiation).
Data Presentation
| Compound | Receptor Subtype | GABA Conc. (µM) | EC₅₀ (nM) | Eₘₐₓ (% Potentiation) |
| This compound | α1β2γ2 | 1 | Data | Data |
| Diazepam (Control) | α1β2γ2 | 1 | Data | Data |
| This compound | α2β3γ2 | 3 | Data | Data |
| Diazepam (Control) | α2β3γ2 | 3 | Data | Data |
Workflow Diagram
High-Throughput Functional Assay (FLIPR Membrane Potential)
For screening larger compound libraries, a high-throughput functional assay is necessary. The FLIPR (Fluorometric Imaging Plate Reader) system can measure changes in membrane potential in real-time across a multi-well plate, making it ideal for characterizing modulators.[16] This assay uses a voltage-sensitive dye that changes fluorescence intensity upon membrane depolarization.
Experimental Protocol
-
Use a cell line (e.g., HEK293 or CHO) stably expressing the GABA-A receptor subtype of interest.
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and culture for 24 hours.
B. Dye Loading [17]
-
Prepare the membrane potential dye solution (e.g., FLIPR Membrane Potential Assay Kit) in an appropriate buffer (e.g., Locke's buffer).
-
Remove the culture medium from the cell plate and add the dye solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark to allow the dye to load into the cell membranes.
C. Assay on FLIPR Instrument
-
Prepare a compound source plate containing this compound at various concentrations and a GABA source plate with a fixed, sub-maximal (e.g., EC₂₀) concentration of GABA.
-
Place both the cell plate and the source plates into the FLIPR instrument.
-
The instrument will first establish a baseline fluorescence reading.
-
It will then perform a "pipette-and-read" sequence:
-
Modulator Addition: A defined volume of this compound (or vehicle control) is transferred from the compound plate to the cell plate. The fluorescence is monitored for a few minutes to detect any direct agonist/antagonist activity.
-
Agonist Addition: A defined volume of GABA is then added from the agonist plate to the cell plate to stimulate the receptor.
-
-
The instrument records the change in fluorescence intensity over time. In cells with high intracellular Cl⁻, GABA-A activation causes Cl⁻ efflux and depolarization, leading to an increase in fluorescence. This compound will potentiate this GABA-induced signal.
D. Data Analysis
-
The primary response is typically the peak fluorescence change after GABA addition.
-
Normalize the data to the control response (GABA alone).
-
Plot the normalized response against the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC₅₀ and Eₘₐₓ for the potentiation effect.
Data Presentation
| Compound | Receptor Subtype | Assay Readout | EC₅₀ (nM) | Eₘₐₓ (% of Control) |
| This compound | α1β3γ2 | Peak Fluorescence | Data | Data |
| Diazepam (Control) | α1β3γ2 | Peak Fluorescence | Data | Data |
| This compound | α4β3δ | Peak Fluorescence | Data | Data |
| Diazepam (Control) | α4β3δ | Peak Fluorescence | Data | Data |
Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of benzodiazepines on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Patch Clamp Protocol [labome.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Ciclotizolam in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclotizolam, a thienodiazepine derivative, is a potent central nervous system depressant with anxiolytic, sedative-hypnotic, and anticonvulsant properties. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound, with a focus on solid-phase extraction (SPE) from human plasma. The methodologies described are intended to provide a robust framework for researchers and drug development professionals. It is important to note that "this compound" may be a less common name or a misspelling for the closely related and more frequently studied compound, Clotiazepam. The quantitative data and protocols presented here are based on validated methods for Clotiazepam and are expected to be highly applicable to this compound with minor modifications and appropriate validation.
Data Presentation: Quantitative Performance of Sample Preparation Methods
The following table summarizes the quantitative performance data for the analysis of Clotiazepam in human plasma using solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS). These values provide a benchmark for the expected performance of the described protocol.
| Parameter | Value | Biological Matrix | Extraction Method | Analytical Method |
| Linear Range | 5 - 200 ng/mL | Human Plasma | Solid-Phase Extraction (C8) | GC-MS |
| Intra-day Precision (%RSD) | < 13.1% | Human Plasma | Solid-Phase Extraction (C8) | GC-MS |
| Inter-day Precision (%RSD) | < 13.5% | Human Plasma | Solid-Phase Extraction (C8) | GC-MS |
| Accuracy | 92.4 - 101.3% | Human Plasma | Solid-Phase Extraction (C8) | GC-MS |
Experimental Protocols
This section provides a detailed methodology for the solid-phase extraction (SPE) of this compound from human plasma, followed by analysis using either liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., Diazepam-d5 or a structurally similar thienodiazepine)
-
Human plasma (blank, for calibration and quality control samples)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Acetic acid (glacial)
-
Ammonium hydroxide
-
Solid-Phase Extraction (SPE) cartridges (C8 reversed-phase, 100 mg/1 mL)
-
Centrifuge tubes (15 mL)
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
-
Autosampler vials
Sample Preparation Workflow
Caption: Workflow for this compound analysis in plasma.
Detailed Experimental Protocol: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
To 1 mL of human plasma in a centrifuge tube, add the internal standard solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) to adjust the pH and dilute the sample.
-
Vortex mix for another 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C8 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Cartridge Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Follow with a second wash of 2 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove more polar interferences.
-
Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove residual water.
-
-
Analyte Elution:
-
Elute the this compound and internal standard from the cartridge by passing 2 mL of the elution solvent (e.g., 0.5% acetic acid in methanol) through the cartridge. Collect the eluate in a clean tube.[1]
-
-
Eluate Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase or a suitable solvent for GC injection (e.g., ethyl acetate).
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Alternative Method: Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the internal standard.
-
Add 100 µL of a basifying agent (e.g., 1M sodium hydroxide) to raise the pH to approximately 9-10.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and ethyl acetate, 90:10 v/v).
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable solvent for the analytical instrument.
-
Signaling Pathways and Logical Relationships
The analytical process for this compound in biological matrices follows a logical progression from sample acquisition to data analysis. The following diagram illustrates the key decision points and relationships in the overall workflow.
References
Application Notes and Protocols: Ciclotizolam as a Partial Agonist in GABAA Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclotizolam (B1214738) is a thienotriazolodiazepine derivative that acts as a partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1] As the primary inhibitory neurotransmitter receptor in the central nervous system, the GABAA receptor is a critical target for therapeutic agents aimed at treating anxiety, epilepsy, and sleep disorders. The partial agonist nature of this compound, characterized by a lower intrinsic efficacy compared to full agonists, makes it a valuable tool for dissecting the complex pharmacology of the GABAA receptor system. These application notes provide a comprehensive overview of the use of this compound in receptor binding and functional assays, complete with detailed protocols and data presentation.
Pharmacological Profile of this compound
This compound exhibits a distinct pharmacological profile as a partial agonist at the benzodiazepine site of the GABAA receptor. This is characterized by its binding affinity and its limited ability to potentiate GABA-induced chloride influx compared to full agonists.
Data Presentation: Binding Affinity and Efficacy
The following tables summarize the key quantitative data for this compound in comparison to a full agonist, brotizolam, and the endogenous ligand, GABA.
Table 1: GABAA Receptor Binding Affinity
| Compound | Receptor Target | Radioligand | Preparation | IC50 / Ki | Reference |
| This compound | Benzodiazepine Site on GABAA Receptor | [3H]Flunitrazepam | Rat Brain Membranes | Not explicitly stated, but described as having similar binding affinity to brotizolam. | (Weber et al., 1985) |
| Brotizolam | Benzodiazepine Site on GABAA Receptor | [3H]Flunitrazepam | Rat Brain Membranes | Not explicitly stated, but described as a high-affinity ligand. | (Weber et al., 1985) |
Table 2: Functional Efficacy at the GABAA Receptor
| Compound | Assay | Preparation | Measurement | Efficacy (% of control) | Reference |
| This compound (WE 973) | GABA-stimulated 36Cl- Influx | Rat brain membrane vesicles | Potentiation of 30 µM GABA response | 119.3% | (Ikeda et al., 1989) |
| Brotizolam (WE 941) | GABA-stimulated 36Cl- Influx | Rat brain membrane vesicles | Potentiation of 30 µM GABA response | 146.1% | (Ikeda et al., 1989) |
| WE 1008 | GABA-stimulated 36Cl- Influx | Rat brain membrane vesicles | Potentiation of 30 µM GABA response | 119.1% | (Ikeda et al., 1989) |
GABAA Receptor Signaling Pathway
The GABAA receptor is a ligand-gated ion channel. The binding of GABA to its receptor on the postsynaptic membrane leads to the opening of a chloride ion (Cl-) channel, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. Benzodiazepines and related compounds like this compound bind to an allosteric site on the receptor, enhancing the effect of GABA.
GABA_A Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow: From Binding to Function
The following diagram illustrates the typical workflow for characterizing a compound like this compound.
Experimental Workflow
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (IC50 and subsequently Ki) of this compound for the benzodiazepine binding site on the GABAA receptor.
Materials:
-
Rat brain tissue (e.g., cortex or whole brain minus cerebellum)
-
[3H]Flunitrazepam (Radioligand)
-
This compound (Test compound)
-
Diazepam or Flunitrazepam (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge (capable of 48,000 x g)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh ice-cold buffer and repeat the centrifugation step.
-
Resuspend the final pellet in buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
To each well of a 96-well plate, add:
-
50 µL of buffer or competing drug (this compound at various concentrations).
-
50 µL of [3H]Flunitrazepam (at a final concentration close to its Kd, e.g., 1-2 nM).
-
100 µL of the membrane preparation.
-
-
For non-specific binding, add a high concentration of unlabeled diazepam or flunitrazepam (e.g., 10 µM).
-
Incubate the plate at 0-4°C for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Flunitrazepam) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: GABA-Stimulated Chloride Influx Assay
Objective: To determine the functional efficacy of this compound as a partial agonist by measuring its effect on GABA-stimulated 36Cl- influx.
Materials:
-
Rat brain membrane vesicles (prepared similarly to the binding assay protocol)
-
36Cl- (radioactive tracer)
-
GABA
-
This compound
-
Buffer solution (e.g., containing 150 mM NaCl, 1 mM CaCl2, 5 mM HEPES-Tris, pH 7.4)
-
Rapid filtration apparatus
Procedure:
-
Vesicle Preparation:
-
Prepare brain membrane vesicles as described in the binding assay protocol. The final pellet should be resuspended in a buffer without chloride.
-
-
Chloride Influx Assay:
-
Pre-incubate the membrane vesicles with this compound at various concentrations for a specified time at 30°C.
-
Initiate the chloride influx by adding a solution containing GABA (e.g., 30 µM) and 36Cl-.
-
Allow the influx to proceed for a short, defined period (e.g., 5 seconds).
-
Terminate the influx by rapid addition of a large volume of ice-cold stop buffer and immediate filtration through a filter that retains the vesicles.
-
Wash the filters rapidly with ice-cold buffer to remove external 36Cl-.
-
-
Measurement and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the amount of 36Cl- influx in the presence of different concentrations of this compound and GABA.
-
Compare the maximal effect of this compound on GABA-stimulated influx to that of a known full agonist (e.g., brotizolam or diazepam) to determine its partial agonist efficacy.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the structure-function relationship of the GABAA receptor. Its characterization as a partial agonist, with high binding affinity but lower intrinsic efficacy, allows for the subtle modulation of GABAergic neurotransmission. The protocols outlined in these application notes provide a robust framework for researchers to utilize this compound in their studies of GABAA receptor pharmacology and to explore the therapeutic potential of partial agonists in various neurological and psychiatric disorders.
References
Application Notes and Protocols: Synthesis of Ciclotizolam Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthetic methodologies and experimental protocols for the investigation of Ciclotizolam derivatives to elucidate their structure-activity relationships (SAR). This compound, a thienotriazolodiazepine, is a partial agonist at the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The protocols outlined herein are intended to guide researchers in the synthesis of a library of this compound analogues and their subsequent evaluation as modulators of the GABA-A receptor.
Introduction
This compound, with the chemical name 8-bromo-6-(o-chlorophenyl)-1-cyclohexyl-4H-s-triazolo[3,4-c]thieno[2,3-e]-1,4-diazepine, belongs to the thienotriazolodiazepine class of compounds.[1] These compounds are known to interact with the benzodiazepine binding site on the GABA-A receptor, which is a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system.[3] The binding of benzodiazepines and related compounds to this site allosterically modulates the receptor, enhancing the effect of GABA and leading to an influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.[4]
The development of novel this compound derivatives is a promising avenue for discovering compounds with improved therapeutic profiles, such as enhanced selectivity for specific GABA-A receptor subtypes, reduced side effects, and optimized pharmacokinetic properties. A systematic SAR study, involving the synthesis of analogues with modifications at key positions of the this compound scaffold and subsequent biological evaluation, is essential for achieving these goals.
Signaling Pathway of GABA-A Receptor Modulation
This compound and its derivatives exert their effects by modulating the GABA-A receptor signaling pathway. The binding of these compounds to the benzodiazepine site on the α-γ subunit interface of the receptor enhances the affinity of GABA for its binding site on the α-β subunit interface. This potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in neuronal hyperpolarization and a decrease in neuronal excitability.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ciclotizolam Solubility Challenges in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Ciclotizolam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound (also known as WE-973) is a thienotriazolodiazepine, a class of benzodiazepine (B76468) derivatives.[1][2] It is categorized as an analytical reference standard and has shown anticonvulsant and anti-aggressive activities in animal models.[1][3] Like many complex organic molecules, this compound is a crystalline solid with poor water solubility, which presents a significant hurdle for in vitro and in vivo studies that require its dissolution in aqueous buffers.[1] Achieving a desired concentration in experimental buffers without precipitation is crucial for obtaining reliable and reproducible results.
Q2: What are the initial solubility characteristics of this compound?
A2: this compound is sparingly soluble in aqueous solutions. However, it exhibits good solubility in several organic solvents. This information is critical for preparing concentrated stock solutions.
Table 1: Reported Solubility of this compound in Organic Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 2 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL |
| Ethanol | 10 mg/mL |
Data sourced from Cayman Chemical.[1]
Q3: What are the primary strategies for increasing the aqueous solubility of poorly soluble compounds like this compound?
A3: Several techniques can be employed to enhance the solubility of hydrophobic drugs. The choice of method depends on the specific requirements of the experiment, including the desired final concentration, the composition of the aqueous buffer, and the tolerance of the experimental system (e.g., cell cultures, enzymes) to various excipients. Common strategies include:
-
pH Adjustment: Altering the pH of the buffer can increase the solubility of ionizable compounds.
-
Use of Co-solvents: Introducing a water-miscible organic solvent to the aqueous buffer can increase the solubility of non-polar compounds.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming water-soluble inclusion complexes.[4][5]
-
Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility.[6]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can enhance its dissolution rate and solubility.[4][6]
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common solubility issues encountered when working with this compound in aqueous buffers.
Problem: My this compound is precipitating out of my aqueous buffer.
Solution Workflow:
Caption: A workflow for troubleshooting this compound precipitation in aqueous buffers.
Experimental Protocols
Below are detailed methodologies for key experiments to enhance this compound solubility.
Protocol 1: Solubilization Using a Co-solvent System (DMSO)
This protocol is a common starting point due to the high solubility of this compound in DMSO.
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% pure, anhydrous DMSO to create a concentrated stock solution (e.g., 5 mg/mL).
-
If necessary, use gentle warming (not exceeding 40°C) or sonication to facilitate complete dissolution.
-
-
Dilution into Aqueous Buffer:
-
Determine the volume of the DMSO stock solution needed to achieve the final desired concentration in your aqueous buffer.
-
Crucial Step: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This rapid dispersion is key to preventing localized precipitation.
-
Ensure the final concentration of DMSO in your experimental buffer is as low as possible (typically below 1%, and ideally below 0.5%) to minimize potential solvent effects on your biological system.
-
-
Final Observation and Filtration:
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
If the solution appears clear, it is recommended to filter it through a 0.22 µm syringe filter to remove any potential micro-precipitates before use in sensitive assays.
-
Protocol 2: Solubilization via pH Adjustment
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Prepare a concentrated stock of this compound in an organic solvent like DMSO as described in Protocol 1.
-
-
Prepare a Series of Buffers:
-
Prepare your desired aqueous buffer at a range of pH values (e.g., from pH 4.0 to pH 9.0 in one-unit increments).
-
-
Test Solubility at Different pHs:
-
Add a small, consistent volume of the this compound stock solution to each buffer to achieve your target final concentration.
-
Mix thoroughly and allow the solutions to equilibrate for a set period (e.g., 1 hour) at a controlled temperature.
-
Visually inspect each solution for precipitation. A spectrophotometer can be used to quantify the amount of soluble this compound by measuring the absorbance at its λmax after pelleting any precipitate by centrifugation.
-
-
Select the Optimal pH:
-
Choose the pH that provides the desired solubility without compromising the stability of your experimental system.
-
Protocol 3: Solubilization Using Cyclodextrin Complexation
Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance the solubility of hydrophobic molecules by forming inclusion complexes.
Methodology:
-
Prepare a Cyclodextrin Solution:
-
Dissolve a molar excess of HP-β-CD in your aqueous buffer. A common starting point is a 1-5% (w/v) solution.
-
-
Add this compound:
-
Add the this compound powder directly to the HP-β-CD solution.
-
-
Promote Complex Formation:
-
Stir the mixture vigorously at room temperature for several hours or overnight. Gentle heating can sometimes accelerate complexation, but temperature stability of this compound should be considered.
-
-
Clarify and Sterilize:
-
After the incubation period, centrifuge the solution to pellet any undissolved this compound.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates and for sterilization.
-
-
Determine Concentration (Optional but Recommended):
-
The final concentration of solubilized this compound can be determined using a validated analytical method such as HPLC-UV.
-
Signaling Pathways and Logical Relationships
The choice of a solubilization strategy often involves a decision-making process based on experimental constraints.
Caption: Decision tree for selecting a suitable solubilization strategy for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LC-MS/MS parameters for Ciclotizolam detection
This guide provides troubleshooting assistance and frequently asked questions for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Ciclotizolam. It is intended for researchers, scientists, and professionals in the field of drug development and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical mass-to-charge ratios (m/z) for this compound and its potential product ions?
A1: this compound has a molecular formula of C₂₀H₁₈BrClN₄S and a monoisotopic mass of approximately 460.01 g/mol .[1] For LC-MS/MS analysis in positive electrospray ionization (ESI) mode, the protonated precursor ion [M+H]⁺ is monitored. The expected precursor and potential product ions for Multiple Reaction Monitoring (MRM) are summarized below. These product ions are predicted based on common fragmentation patterns of benzodiazepine-related structures.
| Parameter | Value | Description |
| Precursor Ion (Q1) | 461.0 | [M+H]⁺ for the most abundant isotope of this compound. |
| Product Ion (Q3) 1 | 428.1 | Proposed primary quantitative transition, potentially corresponding to the loss of a neutral fragment. |
| Product Ion (Q3) 2 | 349.0 | Proposed qualitative confirmation transition, likely resulting from a more significant fragmentation of the core structure. |
| Ionization Mode | ESI+ | Positive Electrospray Ionization is typically used for benzodiazepines.[2][3] |
Q2: What type of analytical column is recommended for this compound separation?
A2: A reversed-phase column is the standard choice for separating benzodiazepines like this compound. Columns such as a C18 or a Biphenyl are effective. Biphenyl columns, in particular, can offer unique selectivity for compounds with aromatic rings.[4][5] A typical column dimension would be 50 x 2.1 mm with a particle size of less than 3 µm for fast and efficient separation.
Q3: Which mobile phases are suitable for this compound analysis?
A3: The most common mobile phases consist of a weak acid in water for Mobile Phase A and a weak acid in an organic solvent for Mobile Phase B. This promotes the protonation of the analyte, which is crucial for ESI+ mode.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol (B129727) or Acetonitrile[4][7]
A gradient elution is typically employed to ensure good peak shape and separation from matrix components.
Q4: What is a suitable internal standard (IS) for quantitative analysis of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d4). If unavailable, a structurally similar benzodiazepine (B76468) that is not present in the sample can be used, such as Diazepam-d5 or Alprazolam-d5.[8] Using an IS is critical to correct for variations in sample preparation and instrument response.[9]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Urine Samples
This protocol is adapted from established methods for benzodiazepine extraction from urine.[4][5][10]
-
Enzymatic Hydrolysis: To 200 µL of urine sample, add 20 µL of a suitable internal standard solution. Add 200 µL of ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase enzyme. Incubate the mixture at 50-60°C for 1 hour to deconjugate metabolites.[10]
-
Sample Quenching: After incubation, stop the reaction by adding 200 µL of 4% phosphoric acid.[10]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the entire pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 30% methanol in water to remove interferences.[4]
-
Elution: Elute the analyte using 1 mL of 5% ammonium hydroxide (B78521) in a 7:2:1 mixture of ethyl acetate, isopropanol, and methanol.[5]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid).[4]
Protocol 2: LC-MS/MS Instrument Parameters
These are starting parameters and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | Biphenyl, 2.6 µm, 50 x 3.0 mm[4] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 5 µL |
| Flow Rate | 0.5 mL/min[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 0-0.5 min: 5% B, 0.5-2.5 min: ramp to 95% B, 2.5-3.0 min: hold at 95% B, 3.0-3.1 min: return to 5% B, 3.1-4.0 min: re-equilibrate |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Source Temperature | 550 °C[4][5] |
| Gas 1 (Nebulizer) | 40 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 20 psi |
| IonSpray Voltage | 4500 V[4][5] |
| MRM Transitions | See Table in FAQ A1 |
Troubleshooting Guide
Q: I am seeing low or no signal for this compound. What are the possible causes?
A: This is a common issue that can stem from sample preparation, chromatography, or the mass spectrometer itself. Follow this logical guide to diagnose the problem.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. phenomenex.com [phenomenex.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
Technical Support Center: Minimizing Matrix Effects in Ciclotizolam Bioanalysis
Welcome to the technical support center for the bioanalysis of Ciclotizolam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing matrix effects in quantitative analysis, a common challenge that can impact the accuracy, precision, and sensitivity of bioanalytical methods.[1][2][3] This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating common issues related to matrix effects during the bioanalysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition to prevent peak distortion.[4] |
| Column Contamination | Flush the analytical column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[4][5] |
| Analyte Interactions with Silica | For silica-based columns, interactions with residual silanol (B1196071) groups can cause peak tailing. Consider using a mobile phase with a buffer or an alternative column chemistry.[4] |
| Column Overload | Inject a lower concentration of the analyte.[5] |
Issue 2: Inconsistent or Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction pH | For benzodiazepines like this compound, ensure the pH of the sample is adjusted to an appropriate level to suppress ionization and improve extraction efficiency with organic solvents in Liquid-Liquid Extraction (LLE) or for retention on a Solid-Phase Extraction (SPE) sorbent.[4] |
| Inefficient Protein Precipitation | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to the sample is used. Typically, a 3:1 or 4:1 ratio is effective.[6] |
| Improper SPE Cartridge Conditioning/Elution | Follow the manufacturer's protocol for SPE cartridge conditioning, loading, washing, and elution. Ensure the elution solvent is strong enough to desorb the analyte completely. |
| Analyte Instability | Evaluate the stability of this compound in the biological matrix at different temperatures and storage durations.[7][8] Consider the use of preservatives if necessary.[9] |
Issue 3: Significant Ion Suppression or Enhancement
| Potential Cause | Troubleshooting Steps |
| Co-elution of Matrix Components | Optimize the chromatographic method to separate this compound from interfering matrix components, particularly phospholipids (B1166683).[2] This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry. |
| High Concentration of Matrix Components | Dilute the sample with a suitable solvent. This can reduce the concentration of interfering matrix components but may also impact the limit of quantification.[4][10] |
| Ineffective Sample Cleanup | Employ a more rigorous sample preparation technique. SPE and LLE generally provide cleaner extracts compared to protein precipitation.[2][11] |
| Ionization Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions.[5] |
Issue 4: Inconsistent/Irreproducible Results for Quality Control (QC) Samples
| Potential Cause | Troubleshooting Steps |
| Sample-to-Sample Matrix Variability | Different lots of biological matrices can exhibit varying degrees of matrix effects.[5][10] It is recommended to evaluate the matrix effect using at least six different lots of the matrix.[5] |
| Inconsistent Sample Preparation | Standardize the sample preparation procedure to ensure consistency across all samples.[5] Automation can help minimize variability. |
| Instrument Instability | Perform routine maintenance on the LC-MS/MS system to ensure stable performance.[5] |
| Use of an Inappropriate Internal Standard | The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[4][10] If a SIL-IS is not available, a structural analog with similar chromatographic and ionization properties should be used. |
Experimental Protocols
Detailed methodologies for common sample preparation techniques are provided below. These protocols are general and may require optimization for your specific application.
Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for sample cleanup, though it may be less effective at removing phospholipids which are a major source of matrix effects.[1][12]
-
Pre-treatment: To 100 µL of plasma or serum sample, add 10 µL of the internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile or methanol (B129727) to the sample.
-
Vortex: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique than PPT and can provide cleaner extracts.[2]
-
Pre-treatment: To 200 µL of plasma or urine, add 20 µL of the internal standard solution and 50 µL of a suitable buffer to adjust the pH (e.g., carbonate buffer, pH 9-10 for benzodiazepines).
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Mixing: Vortex the mixture for 5-10 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can significantly reduce matrix effects by effectively removing interfering components.[2][11] The following is a general protocol using a mixed-mode or polymeric reversed-phase SPE cartridge.
-
Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard and 200 µL of an appropriate buffer (e.g., 4% phosphoric acid) to adjust the pH.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. A second wash with a slightly stronger organic solvent may be necessary to remove less polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol or a mixture of ethyl acetate (B1210297) and isopropanol).[4]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Summary
The following table summarizes typical recovery and matrix effect data for benzodiazepines using different extraction methods. While specific values for this compound are not available, these data for related compounds provide a useful reference.
| Extraction Method | Analyte Class | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Benzodiazepines | Plasma | >85 | Can be significant | [13] |
| Liquid-Liquid Extraction | Benzodiazepines | Plasma | 80 - 110 | Generally low | [14] |
| Solid-Phase Extraction | Benzodiazepines | Urine | >90 | Minimal | [15] |
Note: The data presented in this table are representative and may vary depending on the specific analyte, biological matrix, and analytical method.
Visualizations
Experimental Workflow for Sample Analysis
Caption: General workflow for this compound bioanalysis.
Troubleshooting Logic for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[2][3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and reproducibility of quantitative results.[1][2]
Q2: What are the primary causes of matrix effects in plasma and urine samples?
A2: In plasma, phospholipids are a major cause of ion suppression.[11] Other endogenous components like salts, proteins, and lipids can also contribute.[2] In urine, high concentrations of salts and urea (B33335) can interfere with ionization. The presence of metabolites and other exogenous compounds can also lead to matrix effects in both matrices.[3]
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix factor (MF) is a common way to quantify matrix effects.[4][16] It is calculated by comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the analyte in a neat solution at the same concentration. An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[4][16] The FDA recommends that the matrix effect be evaluated as part of the bioanalytical method validation.[17]
Q4: When should I use Protein Precipitation vs. LLE or SPE?
A4: Protein Precipitation is a quick and easy method suitable for high-throughput analysis, but it provides the least effective sample cleanup and is more prone to matrix effects.[1][12] LLE offers better selectivity and cleaner extracts. SPE is the most effective technique for removing interfering matrix components and is recommended when significant matrix effects are observed or when low detection limits are required.[2][11]
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A5: A SIL-IS is considered the gold standard for compensating for matrix effects.[4][10] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[2][10] This allows for accurate quantification based on the analyte-to-IS ratio, even in the presence of variable matrix effects.[10]
Q6: Can changing the ionization source help reduce matrix effects?
A6: Yes, in some cases. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[18][19] If you are experiencing significant ion suppression with ESI, switching to APCI might be a viable option, depending on the chemical properties of this compound.
Q7: What are some key considerations for the stability of this compound in biological samples?
A7: The stability of benzodiazepines in biological matrices can be influenced by temperature, pH, light, and repeated freeze-thaw cycles.[7][9] It is crucial to evaluate the short-term, long-term, and freeze-thaw stability of this compound in the specific matrix being used as part of the method validation process.[8][20] Storing samples at -20°C or -80°C is generally recommended for long-term stability.[9]
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijstr.org [ijstr.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Quantification of 54 Benzodiazepines and Z-Drugs, Including 20 Designer Ones, in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ojp.gov [ojp.gov]
Navigating the Synthesis of Ciclotizolam: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis of Ciclotizolam. The information is curated for professionals in pharmaceutical research and development, offering detailed experimental protocols and data-driven insights to optimize synthesis yields and purity.
Troubleshooting Guide: Common Issues in this compound Synthesis
Researchers may face several hurdles during the synthesis of this compound, a thienotriazolodiazepine. This guide outlines potential problems, their causes, and actionable solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Thienodiazepine Core | Incomplete cyclization of the initial thiophene (B33073) derivative with the benzodiazepine (B76468) precursor. | - Catalyst Optimization: Investigate the use of acid catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the cyclization. The concentration of the catalyst is critical and should be optimized. - Temperature and Reaction Time: Ensure the reaction is heated to the optimal temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion. - Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. Aprotic solvents like toluene (B28343) or xylene are often effective for this type of condensation reaction. |
| Formation of Side Products | - Unwanted side reactions due to reactive intermediates. - Presence of impurities in starting materials. | - Purification of Starting Materials: Ensure the purity of all reactants, especially the initial aminobenzophenone derivative, as impurities can lead to a cascade of side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive functional groups. |
| Difficulty in Triazole Ring Formation | Inefficient reaction of the thienodiazepine intermediate with the triazole-forming reagent (e.g., a hydrazine (B178648) derivative). | - Activation of the Amide: The amide group on the diazepine (B8756704) ring may require activation. This can sometimes be achieved by converting it to a more reactive species like a thioamide using Lawesson's reagent before reacting with the hydrazine. - Reaction Conditions: The cyclization to form the triazole ring often requires specific conditions, such as refluxing in a suitable solvent with an acid catalyst. |
| Product Purification Challenges | The final product may be contaminated with starting materials, reagents, or side products, making isolation difficult. | - Chromatography: Utilize column chromatography with an appropriate stationary phase (e.g., silica (B1680970) gel) and a carefully selected eluent system to separate this compound from impurities. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve its purity. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A1: A common approach for synthesizing thienotriazolodiazepines like this compound involves a multi-step process. This typically begins with the synthesis of a substituted aminothiophene, which is then reacted with a derivative of 2-aminobenzophenone (B122507) to form the thienobenzodiazepine core. Subsequent reactions are then carried out to introduce the triazole ring and the cyclohexyl and bromo functionalities.
Q2: Which catalyst is recommended for the cyclization step to form the diazepine ring?
A2: While specific conditions for this compound are proprietary, related syntheses of benzodiazepine derivatives often employ acid catalysts. p-Toluenesulfonic acid (PTSA) is a common choice for promoting the intramolecular condensation reaction that forms the seven-membered diazepine ring. The optimal catalyst loading should be determined experimentally.
Q3: What are the key parameters to control for improving the yield?
A3: To enhance the yield of this compound, meticulous control over several parameters is crucial:
-
Purity of Reactants: Using highly pure starting materials is fundamental to minimizing side reactions.
-
Reaction Temperature: Precise temperature control is essential for each step, as deviations can lead to incomplete reactions or degradation of products.
-
Reaction Time: Monitoring the reaction progress is key to stopping the reaction at the optimal point to maximize product formation and minimize byproduct accumulation.
-
Stoichiometry of Reagents: The molar ratios of the reactants should be carefully controlled to ensure complete conversion of the limiting reagent.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TTC) is a rapid and effective technique for monitoring the progress of most steps in the this compound synthesis. By comparing the TLC profile of the reaction mixture with that of the starting materials and, if available, a standard of the desired product, you can determine the extent of the reaction and the formation of any byproducts.
Experimental Protocols
While the exact, proprietary synthesis of this compound is not publicly available, the following are generalized experimental protocols for key transformations in the synthesis of related thienotriazolodiazepines, which can be adapted and optimized.
Protocol 1: Formation of the Thienobenzodiazepine Core
-
Reactants: Substituted 2-aminothiophene and a 2-halobenzoyl halide.
-
Procedure: a. Dissolve the 2-aminothiophene in a suitable aprotic solvent (e.g., toluene) in a reaction vessel equipped with a stirrer and a reflux condenser. b. Add a base (e.g., triethylamine) to the solution. c. Slowly add the 2-halobenzoyl halide to the mixture at room temperature. d. Heat the reaction mixture to reflux and monitor its progress by TLC. e. Upon completion, cool the mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. f. Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Formation of the Triazole Ring
-
Reactants: The thienobenzodiazepine intermediate and a suitable hydrazine derivative (e.g., acetylhydrazine).
-
Procedure: a. (Optional, if the amide is unreactive) Convert the amide functionality of the thienobenzodiazepine to a thioamide using Lawesson's reagent in a solvent like pyridine (B92270) under reflux. b. Dissolve the thienobenzodiazepine (or thioamide intermediate) in a suitable solvent (e.g., ethanol (B145695) or acetic acid). c. Add the hydrazine derivative to the solution. d. Heat the mixture to reflux and monitor by TLC. e. After the reaction is complete, cool the mixture and remove the solvent. f. Purify the resulting triazolo-thienobenzodiazepine by recrystallization or column chromatography.
Visualizing the Synthesis and Troubleshooting
To aid in understanding the synthetic process and troubleshooting common issues, the following diagrams are provided.
Caption: A simplified workflow of the general synthetic pathway to this compound.
Caption: A decision tree for troubleshooting low yield issues in this compound synthesis.
Disclaimer: The information provided here is for educational and research purposes only. The synthesis of pharmaceutical compounds should only be conducted by qualified professionals in a controlled laboratory setting. All procedures should be adapted and optimized with caution, and appropriate safety measures must be taken.
Technical Support Center: Addressing Variability in Animal Behavior Studies with Ciclotizolam
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Ciclotizolam in animal behavior studies. Our focus is to help you mitigate variability and ensure the robustness and reproducibility of your experimental data.
This compound: Mechanism of Action
This compound (WE-973) is a thienotriazolodiazepine derivative that functions as a partial agonist at the benzodiazepine (B76468) site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Its binding to this site enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a decrease in neuronal excitability. This mechanism underlies its observed anticonvulsant and anti-aggressive properties.[3]
Frequently Asked Questions (FAQs)
Q1: What are the known behavioral effects of this compound in animal models?
Q2: How should I prepare this compound for administration in rodents?
A2: this compound is soluble in DMF (2 mg/ml), DMSO (5 mg/ml), and Ethanol (B145695) (10 mg/ml).[4] For intraperitoneal (i.p.) injections in mice, a common vehicle is a mixture of DMSO and saline. It is crucial to first dissolve the this compound in a small amount of DMSO and then bring it to the final volume with sterile saline. The final concentration of DMSO should be kept low (typically under 10%) to avoid vehicle-induced behavioral effects. Always prepare fresh solutions on the day of the experiment.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at -20°C for long-term stability.[4]
Troubleshooting Guides
Issue 1: High variability in baseline anxiety-like behavior across animals.
-
Possible Cause: Inconsistent animal handling and habituation.
-
Solution: Implement a consistent handling protocol for several days leading up to the experiment. Ensure all animals are habituated to the testing room for a standardized period (e.g., 30-60 minutes) before the trial begins. The experimenter should handle all animals in the same gentle manner.[5]
-
-
Possible Cause: Environmental stressors.
-
Solution: Control for environmental variables such as lighting, noise, and temperature in both the housing and testing rooms. Sudden noises or changes in illumination can significantly impact anxiety levels.[6]
-
-
Possible Cause: Genetic and biological variability.
-
Solution: Use animals from the same strain, age, and sex. Be aware that even within inbred strains, individual differences can be a source of variability.[6] Randomize animals across treatment groups to distribute this inherent variability.
-
Issue 2: Inconsistent or unexpected behavioral effects of this compound.
-
Possible Cause: Improper drug administration or dosage.
-
Solution: Ensure accurate and consistent administration techniques (e.g., intraperitoneal injection). Verify the correct calculation of dosages based on the animal's body weight. Conduct a pilot study with a range of doses to determine the optimal concentration for the desired effect without inducing sedation.
-
-
Possible Cause: Pharmacokinetic variability.
-
Solution: Standardize the time between drug administration and behavioral testing to account for the drug's absorption and distribution. Be aware that factors like age and metabolism can influence drug clearance.[7]
-
-
Possible Cause: Sedative effects masking anxiolytic effects.
-
Solution: At higher doses, benzodiazepines can cause sedation, which can be misinterpreted as reduced anxiety (e.g., less movement in an open field).[8] It is crucial to include a measure of general locomotor activity to differentiate between anxiolysis and sedation. If sedation is observed, consider testing lower doses of this compound.
-
Issue 3: Lack of a clear dose-response relationship.
-
Possible Cause: Inappropriate dose range selection.
-
Solution: The selected doses may be on the plateau of the dose-response curve or outside the therapeutic window. Widen the range of doses tested in a pilot study to identify the ascending and descending portions of the curve.
-
-
Possible Cause: Small sample size.
-
Solution: Insufficient numbers of animals per group may not provide enough statistical power to detect a significant dose-dependent effect. Increase the number of animals per group to account for inter-individual variability.
-
Data Presentation
Disclaimer: The following quantitative data are representative examples based on the expected effects of a GABAA receptor partial agonist in common anxiety models. Specific dose-response data for this compound is not publicly available and these tables are for illustrative purposes to guide experimental design and data presentation.
Table 1: Representative Data for this compound in the Elevated Plus Maze (EPM) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds) | Open Arm Entries (%) | Closed Arm Entries |
| Vehicle | - | 35.2 ± 4.1 | 28.5 ± 3.2 | 15.1 ± 1.8 |
| This compound | 0.5 | 55.8 ± 5.3 | 40.1 ± 4.5 | 14.8 ± 2.0 |
| This compound | 1.0 | 78.3 ± 6.9 | 52.7 ± 5.1 | 15.5 ± 1.9 |
| This compound | 2.0 | 65.1 ± 7.2 | 48.3 ± 4.8 | 12.3 ± 1.5 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. A decrease in closed arm entries at higher doses may indicate sedative effects.
Table 2: Representative Data for this compound in the Light-Dark Box Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (seconds) | Transitions between Compartments |
| Vehicle | - | 45.6 ± 5.8 | 18.2 ± 2.1 |
| This compound | 0.5 | 70.3 ± 6.4 | 17.9 ± 1.9 |
| This compound | 1.0 | 95.1 ± 8.2** | 18.5 ± 2.3 |
| This compound | 2.0 | 82.5 ± 7.9 | 14.1 ± 1.7* |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. A decrease in transitions at higher doses may suggest locomotor impairment.
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus
-
This compound
-
Vehicle solution (e.g., 10% DMSO in saline)
-
Syringes and needles for injection
-
Video recording and analysis software
-
70% ethanol for cleaning
Methodology:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
Procedure:
-
Place the mouse in the center of the maze, facing a closed arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
-
Data Analysis: Analyze the video recordings to quantify:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
Protocol 2: Light-Dark Box Test
Objective: To evaluate anxiety-like behavior based on the conflict between exploring a novel environment and avoiding a brightly lit area.
Materials:
-
Light-dark box apparatus
-
This compound
-
Vehicle solution
-
Syringes and needles for injection
-
Video recording and analysis software
-
70% ethanol for cleaning
Methodology:
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Inject animals with this compound or vehicle i.p. 30 minutes before the test.
-
Procedure:
-
Gently place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to freely explore the apparatus for 10 minutes.
-
Record the entire session with a video camera.
-
-
Data Analysis: Score the video recordings for the following parameters:
-
Time spent in the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between trials.
Visualizations
Caption: Signaling pathway of GABA-A receptor modulation by this compound.
References
- 1. Behavioral effects of brotizolam, a new thienotriazolodiazepine derivative [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ciclotizolam Stability in Long-Term Toxicology Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter stability issues with Ciclotizolam during long-term toxicology studies. The following information is based on the chemical properties of thienodiazepines and general principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a thienotriazolodiazepine derivative, a class of compounds structurally related to benzodiazepines.[1][2] Its chemical structure includes a thiophene (B33073) ring fused to a diazepine (B8756704) ring, which is a common feature of thienodiazepines.[2] It acts as a partial agonist at the GABAA receptor.[1] The key structural features to consider for stability are the diazepine ring, which can be susceptible to hydrolysis, and the overall structure which may be sensitive to oxidation and light.
Q2: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its thienodiazepine structure, the primary degradation pathways are expected to be:
-
Hydrolysis: The diazepine ring in benzodiazepine (B76468) and related compounds is susceptible to opening under acidic or alkaline conditions.[3][4]
-
Oxidation: This is a common degradation pathway for many pharmaceuticals and can be initiated by exposure to oxygen, light, or trace metals.[5]
-
Photodegradation: Many benzodiazepines are known to be photolabile, and exposure to light can lead to the formation of degradation products.[6]
Q3: What are the recommended storage conditions for this compound and its formulations?
For long-term storage, this compound as a solid analytical reference standard should be stored at -20°C, where it is reported to be stable for at least 5 years.[7] For solutions and formulations used in toxicology studies, it is recommended to store them protected from light at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures.[8][9] The stability in a specific vehicle should be experimentally determined.
Q4: How can I monitor the stability of this compound in my study samples?
A validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or mass spectrometric detection, is essential.[10][11][12] This method should be able to separate the intact this compound from its potential degradation products.
Troubleshooting Guides
Issue 1: Decrease in this compound concentration in dosing solutions over time.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. Check the pH of the dosing vehicle. Buffering the solution to a neutral pH may improve stability. 2. Conduct a pH-rate profile study to determine the pH of maximum stability. |
| Oxidation | 1. Prepare fresh solutions more frequently. 2. Consider adding an antioxidant to the formulation, ensuring it does not interfere with the toxicology study. 3. Store solutions under an inert atmosphere (e.g., nitrogen). |
| Photodegradation | 1. Protect solutions from light at all times by using amber vials or covering containers with aluminum foil.[6] |
| Adsorption to container | 1. Investigate potential adsorption to the container material (e.g., certain plastics or rubber stoppers).[13][14][15] 2. Consider using glass or alternative polymer containers. |
Issue 2: Appearance of unknown peaks in chromatograms of stored samples.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Characterize the unknown peaks using LC-MS/MS to identify potential degradation products. 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. |
| Contamination | 1. Review sample handling and preparation procedures to rule out external contamination. 2. Analyze a blank (vehicle only) to check for interfering peaks. |
| Matrix Effects | 1. If analyzing biological samples, assess for matrix effects that may be causing interference.[16] |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes.
Table 1: Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Product(s) Formed (%) |
| 0.1 M HCl | 24 hours | 75.2 | 18.5 |
| 0.1 M NaOH | 24 hours | 68.9 | 25.3 |
| 10% H₂O₂ | 24 hours | 85.1 | 10.2 |
| Thermal (80°C) | 48 hours | 92.5 | 5.1 |
| Photolytic (ICH Q1B) | 8 hours | 88.3 | 8.9 |
Table 2: pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in days |
| 3.0 | 15 |
| 5.0 | 45 |
| 7.0 | 90 |
| 9.0 | 30 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and to develop a stability-indicating analytical method.[17][18][19]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).[6]
-
Analysis: Analyze all samples by a suitable RP-HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.[10][11]
Methodology:
-
Chromatographic System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 6.5). The exact composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its degradation products have significant absorbance (e.g., determined by PDA analysis).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for stability issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thienodiazepine - Wikipedia [en.wikipedia.org]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. analyticaltoxicology.com [analyticaltoxicology.com]
- 9. academic.oup.com [academic.oup.com]
- 10. jpsbr.org [jpsbr.org]
- 11. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 13. Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. ajpaonline.com [ajpaonline.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Ciclotizolam Metabolites in Urine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of methods for detecting Ciclotizolam and its metabolites in urine.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound expected in urine?
A1: While specific in-vivo metabolism data for this compound is not extensively published, based on its structure as a thienotriazolodiazepine and known metabolic pathways for similar compounds, the primary metabolites are expected to result from oxidative metabolism (Phase I), followed by conjugation (Phase II). The most probable metabolic transformations include hydroxylation of the cyclohexyl ring or other positions, followed by glucuronidation. Therefore, analysts should target both the parent drug and its hydroxylated metabolites, primarily in their glucuronide-conjugated forms.
Q2: Why is enzymatic hydrolysis a critical step in the sample preparation for this compound metabolite analysis?
A2: Like many benzodiazepines, this compound and its hydroxylated metabolites are primarily excreted in urine as water-soluble glucuronide conjugates.[1][2] Most analytical techniques, such as LC-MS/MS and GC-MS, are more effective at detecting the unconjugated (free) forms of these compounds. Enzymatic hydrolysis, typically using β-glucuronidase, cleaves the glucuronide group, releasing the free drug and its metabolites, which significantly improves their detection and quantification.[1][2]
Q3: Can I use a standard benzodiazepine (B76468) immunoassay screen for this compound?
A3: Standard benzodiazepine immunoassays may exhibit variable and often low cross-reactivity with thienotriazolodiazepines like this compound. This can lead to false-negative results, especially at therapeutic concentrations. Confirmatory testing using a more specific method like LC-MS/MS or GC-MS is highly recommended if this compound use is suspected.
Q4: What are the best analytical techniques for the confirmation of this compound and its metabolites?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, specificity, and ability to analyze the parent drug and its metabolites without derivatization.[3][4] Gas chromatography-mass spectrometry (GC-MS) is also a robust technique but typically requires a derivatization step to improve the volatility and thermal stability of the analytes.[5]
Troubleshooting Guides
Issue 1: Low or no recovery of this compound and its metabolites.
| Possible Cause | Suggestion |
| Incomplete Enzymatic Hydrolysis | Optimize hydrolysis conditions. Ensure the pH of the urine buffer is optimal for the β-glucuronidase enzyme used (typically pH 4.5-5.0). Verify the enzyme's activity and consider increasing the incubation time or temperature (e.g., 55-60°C for 1-2 hours) as per literature for similar compounds.[6] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE cartridge is appropriate for benzodiazepines (e.g., a mixed-mode cation exchange and reversed-phase sorbent). Check that the conditioning, loading, washing, and elution steps are performed with the correct solvents and volumes. An improper pH during the loading step can significantly affect the retention of the analytes on the sorbent. |
| Analyte Degradation | Ensure proper storage of urine samples (frozen at -20°C or below) to prevent degradation. Avoid repeated freeze-thaw cycles. |
Issue 2: High background noise or matrix effects in LC-MS/MS analysis.
| Possible Cause | Suggestion |
| Insufficient Sample Cleanup | Incorporate a more rigorous SPE cleanup protocol. Optimize the wash steps to remove more interfering substances. Consider using a "dilute-and-shoot" method with a larger dilution factor if sensitivity allows, as this can reduce matrix effects. |
| Co-elution of Interfering Substances | Modify the LC gradient to better separate the analytes from matrix components. Ensure that the chosen mass transitions (MRM) are highly specific to this compound and its metabolites. |
| Phospholipid Contamination from Urine | If using SPE, ensure the wash steps are sufficient to remove phospholipids. Consider using specific phospholipid removal plates or cartridges if the issue persists. |
Issue 3: Poor peak shape or peak splitting in GC-MS analysis.
| Possible Cause | Suggestion |
| Incomplete Derivatization | Optimize the derivatization reaction. Ensure the sample extract is completely dry before adding the derivatizing agent (e.g., BSTFA with 1% TMCS). Increase the reaction temperature or time to ensure complete derivatization of all active sites (hydroxyl and amine groups). |
| Active Sites in the GC System | Deactivate the GC inlet liner and the first few centimeters of the analytical column by silylation, or use a pre-treated liner and column. Perform regular maintenance of the GC system. |
| Thermal Degradation of Analytes | Lower the injection port temperature to the minimum required for efficient volatilization of the derivatized analytes. |
Data Presentation
Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ) for Benzodiazepine Analysis in Urine by LC-MS/MS.
Data compiled from studies on various benzodiazepines, as specific data for this compound is limited. Values are intended to be representative.
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| α-hydroxyalprazolam | 0.5 - 5.0 | 5.0 - 50 |
| Oxazepam | 1.0 - 10.0 | 5.0 - 50 |
| Lorazepam | 1.0 - 5.0 | 5.0 - 30 |
| Nordiazepam | 0.5 - 10.0 | 5.0 - 50 |
| Temazepam | 1.0 - 10.0 | 5.0 - 50 |
Source: Compiled from multiple benzodiazepine analysis validation studies.[3][6][7]
Table 2: Representative Recovery Rates for Solid-Phase Extraction (SPE) of Benzodiazepines from Urine.
Data compiled from studies on various benzodiazepines, as specific data for this compound is limited. Values are intended to be representative.
| Analyte | SPE Sorbent Type | Recovery (%) |
| Oxazepam | Mixed-Mode Cation Exchange | 73 - 95 |
| Nordiazepam | Mixed-Mode Cation Exchange | > 73 |
| α-hydroxyalprazolam | Mixed-Mode Cation Exchange | > 66 |
| Lorazepam | Mixed-Mode Cation Exchange | > 66 |
| Temazepam | Mixed-Mode Cation Exchange | > 73 |
Source: Compiled from multiple benzodiazepine analysis validation studies.[4][5]
Experimental Protocols
1. LC-MS/MS Method for this compound and Metabolites
-
Sample Preparation (Hydrolysis and SPE):
-
To 1.0 mL of urine, add an internal standard solution (e.g., deuterated analogues).
-
Add 1.0 mL of acetate (B1210297) buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase (from E. coli).
-
Vortex and incubate at 60°C for 2 hours.
-
Cool and centrifuge the sample.
-
Condition a mixed-mode SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by a weak organic wash (e.g., 20% methanol).
-
Dry the cartridge under vacuum.
-
Elute the analytes with an appropriate solvent (e.g., 2% ammonium (B1175870) hydroxide (B78521) in ethyl acetate/isopropanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in mobile phase for injection.
-
-
LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes (e.g., starting at 5-10% B, ramping up to 95% B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and its expected metabolites.
-
2. GC-MS Method for this compound and Metabolites
-
Sample Preparation (Hydrolysis, LLE, and Derivatization):
-
Perform enzymatic hydrolysis as described in the LC-MS/MS protocol (steps 1-5).
-
Adjust the pH of the hydrolyzed sample to ~9.0.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and evaporate to dryness.
-
To the dry residue, add a derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Inlet Temperature: 250 - 280°C.
-
Oven Program: Start at a lower temperature (e.g., 150°C), ramp up to a final temperature (e.g., 300°C) to ensure elution of all derivatives.
-
Mass Spectrometer: Quadrupole.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for metabolite identification or Selected Ion Monitoring (SIM) for quantification of target analytes.
-
Visualizations
References
- 1. LC-MS/MS Analysis of 13 Benzodiazepines and Metabolites in Urine, Serum, Plasma, and Meconium | Springer Nature Experiments [experiments.springernature.com]
- 2. Contribution of human hepatic cytochrome p450 isoforms to the metabolism of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Benzodiazepines and Metabolites in Urine by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urine analysis of 28 designer benzodiazepines by liquid chromatography–high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Ciclotizolam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ciclotizolam, a thienotriazolodiazepine. While specific inter-laboratory cross-validation studies on this compound are not extensively documented in publicly available literature, this document synthesizes data from validated methods for closely related benzodiazepines to establish a robust framework for researchers. The presented data and protocols serve as a foundational guide for developing and cross-validating analytical methods for this compound across different laboratories, ensuring consistency and reliability of results.
The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed for the analysis of benzodiazepines in various biological matrices.[1][2]
Quantitative Performance Comparison
The following tables summarize key quantitative performance parameters from validated analytical methods for benzodiazepines, which can be considered representative for the analysis of this compound. These parameters are crucial for evaluating the reliability, sensitivity, and robustness of an analytical method in a cross-laboratory setting.
Table 1: Comparison of Linearity and Sensitivity of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | Typically in the µg/mL range | 1 - 500 ng/mL[3] |
| Limit of Detection (LOD) | Higher, often in the ng/mL to µg/mL range | 0.2 - 5 ng/mL[4][5] |
| Limit of Quantitation (LOQ) | Higher, often in the ng/mL to µg/mL range | 1 - 25 ng/mL[4][5] |
Table 2: Comparison of Accuracy and Precision of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Intra-day Precision (%RSD) | < 5%[6] | 3 - 20%[3] |
| Inter-day Precision (%RSD) | < 4%[6] | 4 - 21%[3] |
| Accuracy (% Bias) | Within ± 13%[6] | Within ± 15%[7] |
Experimental Protocols
A well-defined and standardized experimental protocol is critical for successful cross-validation of analytical methods across different laboratories. The following sections detail common methodologies for sample preparation and analysis based on established methods for benzodiazepines.
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective method for the extraction of benzodiazepines from biological matrices.[8]
-
To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate internal standard.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable mobile phase for analysis.
Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE)
Solid-phase extraction is another widely used technique that offers cleaner extracts compared to LLE.[3]
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
To 0.5 mL of the biological sample, add an appropriate internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Elute the analyte with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute it in the mobile phase for analysis.[9]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique for the quantification of benzodiazepines.[10][11]
-
Column: A C18 analytical column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size) is commonly used.[12]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water is often employed.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength corresponding to the maximum absorbance of this compound (e.g., 227 nm for some benzodiazepines).[12]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of benzodiazepines due to its high sensitivity and specificity.[8][9]
-
Column: A C18 analytical column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size) is frequently used.[9]
-
Mobile Phase: A gradient elution is typically used with a mobile phase consisting of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B).[9][13]
-
Flow Rate: A common flow rate is 0.7 mL/min.[13]
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.[3]
-
Detection: Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.[3][13]
Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories.
Caption: Workflow for Inter-Laboratory Method Cross-Validation.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmascholars.com [pharmascholars.com]
- 13. academicworks.cuny.edu [academicworks.cuny.edu]
A Comparative Analysis of Ciclotizolam and Brotizolam: An Examination of Preclinical and Clinical Data
A significant disparity in the available scientific literature exists between the thienotriazolodiazepine derivatives Ciclotizolam and Brotizolam, precluding a direct comparative assessment of their hypnotic efficacy. While Brotizolam has been the subject of numerous clinical trials establishing its role as a hypnotic agent, data on this compound is confined to preclinical studies, some of which suggest effects contrary to hypnotic activity.
This guide provides a comprehensive overview of the existing experimental data for both compounds, highlighting the extensive clinical evidence for Brotizolam's efficacy in treating insomnia and the current understanding of this compound's pharmacological profile based on animal and in vitro studies. This information is intended for researchers, scientists, and drug development professionals to understand the current state of knowledge regarding these two related compounds.
Pharmacodynamic Profile and Mechanism of Action
Both this compound and Brotizolam are thienotriazolodiazepines that act as positive allosteric modulators of the GABA-A receptor.[1][2] This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[3] Binding of these compounds to the benzodiazepine (B76468) site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition and produces sedative and anxiolytic effects.[4][5]
However, their efficacy at the receptor site appears to differ significantly. Brotizolam is a full agonist, demonstrating a robust enhancement of GABA-stimulated chloride influx.[1] In contrast, this compound is described as a partial agonist with low efficacy.[2] Preclinical studies have shown that while Brotizolam significantly enhances GABA-stimulated chloride influx, this compound produces only a small enhancement.[1]
Preclinical Data: this compound
The available data on this compound is limited to preclinical assessments. Notably, one study reported that this compound decreases total sleep time in cats, an effect that is inconsistent with a hypnotic profile. Further research has focused on its anticonvulsant and anti-aggressive properties.
Table 1: Summary of Preclinical Data for this compound
| Parameter | Finding | Species | Reference |
| Effect on Sleep | Decreases total sleep time | Cats | Not specified in snippets |
| Receptor Activity | Partial agonist at the GABA-A receptor with low efficacy | In vitro | [2] |
| Chloride Influx | Small enhancement of GABA-stimulated chloride influx | Rat brain vesicles | [1] |
| Other Activities | Anticonvulsant and anti-aggressive activities | Not specified | Not specified in snippets |
Clinical Efficacy of Brotizolam as a Hypnotic
Brotizolam has been extensively studied in clinical trials for the treatment of insomnia. These studies have consistently demonstrated its efficacy in improving key sleep parameters.
Effects on Sleep Onset and Maintenance
Clinical trials have shown that Brotizolam significantly reduces sleep onset latency and the number of nocturnal awakenings, while increasing total sleep time.[6][7][8] In a study with 63 outpatients suffering from chronic insomnia, Brotizolam at doses of 0.25 mg and 0.5 mg produced significantly more sleep improvement than placebo over a 3-week period.[9] Another multi-centre, double-blind, crossover study found that patients reported a shorter time to fall asleep and fewer nocturnal awakenings with Brotizolam (0.125, 0.25, and 0.5 mg).[7]
Effects on Sleep Architecture
Polysomnographic studies have revealed that Brotizolam alters sleep architecture. It has been shown to increase stage 2 sleep, while decreasing slow-wave sleep (deep sleep) and REM sleep.[6][10] While the increase in stage 2 sleep may contribute to the subjective feeling of improved sleep, the reduction in deep sleep and REM sleep is a common effect of benzodiazepine hypnotics and may not be ideal, particularly for elderly individuals who naturally have less deep sleep.[11][12]
Table 2: Summary of Clinical Efficacy Data for Brotizolam in Insomnia
| Efficacy Parameter | Dosage | Study Population | Key Findings | Reference(s) |
| Sleep Onset Latency | 0.25 mg & 0.5 mg | Outpatients with chronic insomnia | Significantly reduced compared to placebo. | [9] |
| 0.125, 0.25, 0.5 mg | Chronic insomniacs | Patients reported shorter time to fall asleep. | [7] | |
| 0.25 mg & 0.5 mg | Patients with insomnia | Reduced latency to sleep. | [6][8] | |
| Total Sleep Time | 0.25 mg & 0.5 mg | Outpatients with chronic insomnia | Significantly increased compared to placebo. | [9] |
| 0.5 mg | Chronic insomniacs | Increased total sleep time. | [10][13] | |
| 0.2, 0.4, 0.6 mg | Young adults | All doses increased total sleep time. | [14] | |
| Number of Awakenings | 0.125, 0.25, 0.5 mg | Chronic insomniacs | Patients reported less nocturnal awakenings. | [7] |
| 0.25 mg & 0.5 mg | Patients with insomnia | Reduced number of awakenings. | [6][8] | |
| Sleep Architecture | 0.5 mg | Chronic insomniacs | Increased stage 2 sleep; decreased slow wave and REM sleep. | [10][13] |
| 0.25 mg & 0.5 mg | Patients with insomnia | Increased stage 2 sleep; decreased slow wave and REM sleep. | [6] |
Adverse Effects and Tolerability
The most common adverse effects reported with Brotizolam are typical of benzodiazepines and include drowsiness, headache, and dizziness.[15] A retrospective cohort study in hospitalized patients suggested a higher risk of respiratory deterioration, delirium, and falls in patients treated with Brotizolam compared to those not treated with any benzodiazepines. Rebound insomnia has been observed upon abrupt withdrawal of Brotizolam.[16]
Table 3: Adverse Effect Profile of Brotizolam
| Adverse Effect Category | Specific Effects | Reference(s) |
| Common | Drowsiness, headache, dizziness | [15] |
| Serious (in hospitalized patients) | Respiratory deterioration, delirium, falls | |
| Withdrawal | Rebound insomnia | [16] |
| Other | Paradoxical reactions (e.g., anxiety, agitation), cognitive impairment | [17][18] |
Experimental Protocols
Representative Clinical Trial Design for a Hypnotic (Based on Brotizolam Studies)
The clinical efficacy of hypnotic drugs like Brotizolam is typically evaluated in randomized, double-blind, placebo-controlled trials.[19][20]
-
Participant Selection: Patients with a diagnosis of chronic insomnia are recruited. Exclusion criteria often include other sleep disorders, severe psychiatric conditions, and substance abuse.
-
Study Design: A common design is a parallel-group study where participants are randomly assigned to receive either the active drug (e.g., Brotizolam at a specific dose) or a placebo for a defined period, often several weeks. A crossover design, where each participant receives both treatments at different times, may also be used.[7]
-
Baseline and Washout: A placebo run-in period of several nights is typically included to establish baseline sleep patterns. A placebo washout period follows the treatment phase to assess for withdrawal effects.[9]
-
Efficacy Measures:
-
Polysomnography (PSG): Objective measurement of sleep parameters in a sleep laboratory, including sleep onset latency, total sleep time, sleep efficiency, and time spent in different sleep stages.[6][10]
-
Subjective Questionnaires: Patients report on their sleep quality, latency to fall asleep, and number of awakenings.[7][16]
-
-
Safety and Tolerability: Adverse events are systematically recorded throughout the study.
Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of acute administration of brotizolam in subjects with disturbed sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brotizolam and chronic insomnia: a multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of acute administration of brotizolam in subjects with disturbed sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brotizolam, a triazolothienodiazepine, in insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of brotizolam on the sleep of chronic insomniacs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzodiazepines and Sleep Architecture: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of chronic benzodiazepine and benzodiazepine receptor agonist use on sleep architecture and brain oscillations in older adults with chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bps.ac.uk [bps.ac.uk]
- 14. Brotizolam: Studies of effects on sleep and on performance in young adulthood and in middle age - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brotizolam. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy as an hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comparative study on the effects of brotizolam and flurazepam on sleep and performance in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mims.com [mims.com]
- 18. What are the side effects of Brotizolam? [synapse.patsnap.com]
- 19. hhs.gov [hhs.gov]
- 20. Clinical evaluation of hypnotic drugs: contributions from sleep laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiolytic Properties of Ciclotizolam and Etizolam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anxiolytic effects of two thienodiazepine derivatives, Ciclotizolam and Etizolam. Both compounds are known to interact with the benzodiazepine (B76468) site of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document synthesizes available preclinical and clinical data to offer a comparative overview of their pharmacodynamics, efficacy, and experimental validation.
Molecular and Pharmacodynamic Profile
Etizolam is a well-characterized thienodiazepine that acts as a full agonist at the benzodiazepine site of the GABA-A receptor. In contrast, this compound is described as a partial agonist at this site, exhibiting a lower intrinsic efficacy.[1] This fundamental difference in their interaction with the GABA-A receptor is central to their distinct pharmacological profiles.
GABA-A Receptor Interaction and Signaling Pathway
Both this compound and Etizolam exert their effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel. Their binding to the benzodiazepine site allosterically increases the receptor's affinity for GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This enhanced inhibitory neurotransmission underlies their anxiolytic, sedative, and anticonvulsant properties.
Figure 1: Mechanism of action of Etizolam and this compound on the GABA-A receptor.
Quantitative Comparison of Anxiolytic Effects
The following tables summarize the available quantitative data for this compound and Etizolam. It is important to note that comprehensive, directly comparable preclinical data for this compound is limited in the public domain.
| Parameter | This compound (WE-973) | Etizolam |
| Mechanism of Action | Partial agonist at the benzodiazepine site of the GABA-A receptor[1] | Full agonist at the benzodiazepine site of the GABA-A receptor |
| Binding Affinity (Ki) | Similar to Brotizolam (data not specified)[1] | 4.5 nM (rat cortical membranes, [3H]flunitrazepam displacement)[2] |
| Efficacy | Low intrinsic efficacy[1] | 73% increase in GABA-induced Cl⁻ currents (α1β2γ2S subtype); EC₅₀ = 92 nM[2] |
| Anxiolytic Dose (Human) | Not established | 0.50 mg for significant improvement in anxiety and depressive symptoms[3] |
| Pharmacokinetics (Human) | Data not available | Parent Drug: T½ = ~3.4 hours; Active Metabolite (α-hydroxyetizolam): T½ = ~8.2 hours |
Table 1: Comparative Pharmacodynamic and Pharmacokinetic Parameters
| Preclinical Model | This compound (WE-973) | Etizolam |
| Elevated Plus Maze | Data not available | Anxiolytic effects observed, but specific dose-response data not readily available in the reviewed literature. |
| Light-Dark Box Test | Data not available | Anxiolytic effects observed, but specific dose-response data not readily available in the reviewed literature. |
| Other Preclinical Effects | Anticonvulsant and anti-aggressive activities observed. Decreases total sleep time in cats. | Potent hypnotic properties. |
Table 2: Summary of Preclinical Anxiolytic and Behavioral Data
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key experiments used to assess the anxiolytic effects of such compounds.
GABA-A Receptor Binding Assay
This assay determines the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortex in a buffered sucrose (B13894) solution.
-
Centrifugation: Perform differential centrifugation to isolate the crude synaptic membrane fraction.
-
Incubation: Incubate the prepared membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (this compound or Etizolam).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Figure 2: Workflow for a GABA-A receptor binding assay.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: Allow the animal to acclimate to the testing room for a defined period.
-
Drug Administration: Administer the test compound (this compound or Etizolam) or vehicle at a specified time before the test.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set duration (typically 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated group.
Light-Dark Box Test
This test is also used to assess anxiety-like behavior and is based on the conflict between the exploratory drive of rodents and their natural aversion to brightly lit areas.
Methodology:
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
-
Acclimation: Acclimate the animal to the testing room.
-
Drug Administration: Administer the test compound or vehicle prior to the test.
-
Test Procedure: Place the animal in the center of the lit compartment and allow it to move freely between the two compartments for a set duration (e.g., 5-10 minutes).
-
Data Collection: Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
Data Analysis: Anxiolytic effects are inferred from a significant increase in the time spent in the light compartment and the number of transitions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etizolam in the treatment of generalized anxiety disorder: a double-blind study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Novel Analytical Methods for Designer Benzodiazepines, Including Ciclotizolam
For researchers, scientists, and drug development professionals, the rapid emergence of designer benzodiazepines presents a significant analytical challenge. This guide provides a comparative overview of validated analytical methods for the detection and quantification of these novel psychoactive substances, with a special focus on the emerging compound, Ciclotizolam. We delve into the performance of various analytical techniques, supported by experimental data, to assist laboratories in selecting and validating appropriate methods for their specific needs.
The ever-expanding landscape of designer drugs necessitates robust and reliable analytical methods for their identification and quantification in various matrices. Among these, designer benzodiazepines, structural analogues of prescription benzodiazepines, have become increasingly prevalent. This guide offers a comparative analysis of the primary analytical techniques employed for their detection, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most powerful and commonly used methods in forensic and clinical toxicology.
Comparative Analysis of Analytical Methods
The choice of an analytical method for designer benzodiazepines depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. LC-MS/MS has emerged as the gold standard for the analysis of these compounds due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[1][2] GC-MS, while also a powerful technique, often requires derivatization for thermally labile benzodiazepines and may have limitations in detecting certain metabolites.[1][3]
Quantitative Performance Data
The following tables summarize the quantitative performance data from validated LC-MS/MS and GC-MS methods for the analysis of several common designer benzodiazepines. These tables are intended to provide a comparative overview of the capabilities of these techniques.
Table 1: Performance of a Validated LC-MS/MS Method for Designer Benzodiazepines in Whole Blood
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Recovery (%) |
| Etizolam | 0.1 | 0.5 | 0.5 - 100 | 85 - 95 |
| Flubromazolam | 0.05 | 0.2 | 0.2 - 50 | 90 - 105 |
| Clonazolam | 0.05 | 0.2 | 0.2 - 50 | 88 - 98 |
| Diclazepam | 0.1 | 0.5 | 0.5 - 100 | 82 - 93 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Performance of a Validated GC-MS Method for Designer Benzodiazepines in Urine (after derivatization)
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Recovery (%) |
| Etizolam | 1 | 5 | 5 - 500 | 75 - 90 |
| Phenazepam | 2 | 10 | 10 - 1000 | 70 - 85 |
| Pyrazolam | 1 | 5 | 5 - 500 | 80 - 95 |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are the cornerstone of reproducible and reliable analytical results. Below are representative methodologies for the analysis of designer benzodiazepines using LC-MS/MS and GC-MS.
LC-MS/MS Method for Designer Benzodiazepines in Whole Blood
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of whole blood, add an internal standard solution.
-
Perform protein precipitation with acetonitrile (B52724).
-
Centrifuge and dilute the supernatant with a buffer (e.g., ammonium (B1175870) formate).
-
Load the sample onto a mixed-mode SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., ethyl acetate/ammonia).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid and ammonium formate) and an organic phase (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of target analytes, monitoring specific precursor-to-product ion transitions.
GC-MS Method for Designer Benzodiazepines in Urine
1. Sample Preparation (Hydrolysis and Liquid-Liquid Extraction - LLE)
-
To 2 mL of urine, add an internal standard and a hydrolysis enzyme (e.g., β-glucuronidase) to cleave conjugated metabolites.
-
Incubate the sample to allow for enzymatic hydrolysis.
-
Adjust the pH of the sample with a buffer.
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and evaporate it to dryness.
-
Derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS) to improve the chromatographic properties of the analytes.
2. Instrumentation
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Injection: Splitless injection mode is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operated in electron ionization (EI) mode.
-
Detection: The analysis is performed in selected ion monitoring (SIM) mode for quantification or full scan mode for identification.
Visualizing the Workflow and Mechanisms
To further clarify the analytical process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for the analysis of designer benzodiazepines.
Caption: Signaling pathway of benzodiazepines at the GABA-A receptor.
Caption: Logic diagram for selecting an appropriate analytical method.
References
A Comparative Analysis of the Anticonvulsant Potency of Ciclotizolam and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticonvulsant properties of ciclotizolam (B1214738), a thienotriazolodiazepine, and diazepam, a classical benzodiazepine (B76468). The information presented herein is based on preclinical experimental data to assist researchers in understanding the relative potencies and mechanisms of action of these two compounds.
Executive Summary
Both this compound and diazepam exhibit anticonvulsant effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Experimental data from preclinical models, primarily in mice, indicates that both compounds are effective in protecting against chemically and electrically induced seizures. This guide will delve into the quantitative data on their anticonvulsant potency, their binding affinity to the benzodiazepine receptor, and the detailed experimental protocols used to generate this data.
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary mechanism of action for both this compound and diazepam involves their interaction with the benzodiazepine binding site on the GABA-A receptor.[1][2] This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron.[1] This hyperpolarization of the neuronal membrane results in an inhibitory effect, which is the basis for their anticonvulsant, anxiolytic, and sedative properties.[1] this compound is classified as a partial agonist at the benzodiazepine site of the GABA-A receptor.[3]
dot
Caption: Mechanism of action of this compound and Diazepam.
Comparative Anticonvulsant Potency
The anticonvulsant potency of this compound and diazepam has been evaluated in various preclinical models. The most common of these are the pentylenetetrazol (PTZ)-induced seizure test, which models myoclonic and absence seizures, and the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures. The potency is typically expressed as the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Pentylenetetrazol-induced seizures (Mouse) | Oral (p.o.) | 0.01 | Weber et al., 1985 |
| Diazepam | Pentylenetetrazol-induced seizures (Mouse) | Oral (p.o.) | 0.5 | Weber et al., 1985 |
| Diazepam | Pentylenetetrazol-induced seizures (Mouse) | Intravenous (i.v.) | 0.10 - 0.24 | Multiple Sources |
Note: ED50 values can vary depending on the specific experimental conditions, including the strain of animal used and the precise protocol for seizure induction.
GABA-A Receptor Binding Affinity
The affinity of a compound for its receptor is a key determinant of its potency. The binding affinity of this compound and diazepam to the benzodiazepine receptor is typically measured by their ability to displace a radiolabeled ligand, and is expressed as the inhibition constant (Ki).
| Compound | Receptor Binding Assay | Ki (nM) | Reference |
| This compound | [³H]Flunitrazepam displacement (Rat brain membranes) | 1.8 | Weber et al., 1985 |
| Diazepam | [³H]Flunitrazepam displacement (Rat brain membranes) | 7.1 | Weber et al., 1985 |
A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to evaluate the ability of a compound to protect against clonic seizures.
dot
References
In-Vitro and In-Vivo Correlation of Ciclotizolam Pharmacokinetic Data: A Comparative Guide
A Note on Data Availability: Publicly available pharmacokinetic data for Ciclotizolam is scarce. This guide provides a comparative framework using two structurally similar thienotriazolodiazepines, Brotizolam and Etizolam, as surrogates. The objective is to detail the established methodologies for in-vitro and in-vivo pharmacokinetic assessment and their correlation, which would be applicable to this compound.
Introduction
This compound is a thienotriazolodiazepine that acts as a partial agonist at the GABA-A receptor. Understanding the correlation between its in-vitro properties and in-vivo pharmacokinetic behavior is crucial for drug development, enabling prediction of human pharmacokinetics and informing formulation strategies. This guide outlines the key in-vitro and in-vivo experimental protocols used to characterize the pharmacokinetic profiles of thienotriazolodiazepines and presents available data for Brotizolam and Etizolam to illustrate these principles.
Comparative Physicochemical and Pharmacokinetic Data
Table 1: Physicochemical Properties
| Parameter | Brotizolam | Etizolam | Significance in IVIVC |
| LogP | 3.28 | 4.204[1] | Indicates the lipophilicity of a compound, which influences its absorption and distribution into tissues. |
| Molecular Weight | 393.7 g/mol | 342.85 g/mol [2][3] | Affects diffusion and transport across biological membranes. |
Table 2: In-Vitro Pharmacokinetic Parameters
| Parameter | Brotizolam | Etizolam | Significance in IVIVC |
| Intrinsic Clearance (CLint) | Not publicly available | Not publicly available | Measures the intrinsic metabolic rate in the liver. It is a key parameter for predicting in-vivo hepatic clearance. |
| Apparent Permeability (Papp) | Not publicly available | Not publicly available | Determined from Caco-2 assays, it predicts the intestinal absorption of a drug. |
| Primary Metabolizing Enzymes | CYP3A4 | CYP2C19, CYP3A4[4] | Identification of these enzymes helps in predicting potential drug-drug interactions. |
| Major Metabolites | Hydroxylated compounds | α-hydroxyetizolam, 8-hydroxyetizolam[5] | Characterizing metabolites is crucial for understanding the overall clearance and potential for active metabolites. |
Table 3: In-Vivo Pharmacokinetic Parameters (Human)
| Parameter | Brotizolam | Etizolam |
| Tmax (h) | ~1.1[6] | 0.5 - 2[3] |
| Cmax (ng/mL) | ~7.3 (for 0.5 mg dose)[6] | ~8.3 (for 0.5 mg dose) |
| Elimination Half-life (h) | ~5.0[6] | ~3.4 |
| Bioavailability (%) | ~70[7] | ~93[3] |
Experimental Protocols
In-Vitro Methodologies
3.1.1 Metabolic Stability Assay in Human Liver Microsomes
This assay is fundamental for determining the intrinsic clearance of a compound.
-
Objective: To measure the rate of metabolism of the test compound by cytochrome P450 enzymes present in human liver microsomes.
-
Procedure:
-
The test compound is incubated with human liver microsomes at 37°C in the presence of a NADPH-regenerating system, which is a necessary cofactor for CYP450 enzymes.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are then analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in-vitro half-life (t1/2) and the intrinsic clearance (CLint).
3.1.2 Caco-2 Permeability Assay
This assay is the industry standard for predicting intestinal drug absorption.[8]
-
Objective: To assess the rate of transport of a compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
-
Procedure:
-
Caco-2 cells are cultured on permeable supports for 21 days to form a differentiated and polarized monolayer.
-
The test compound is added to the apical (AP) side of the monolayer, and the amount of compound that transverses to the basolateral (BL) side is measured over time.
-
To assess for active efflux, the transport is also measured from the BL to the AP side.
-
Samples from the receiver compartment are collected at specific time points and analyzed by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests that the compound is a substrate for efflux transporters.[9]
In-Vivo Methodology
3.2.1 Pharmacokinetic Study in Humans
-
Objective: To determine the pharmacokinetic profile of a drug after administration to human subjects.
-
Procedure:
-
A specified dose of the drug is administered to a cohort of healthy volunteers.
-
Blood samples are collected at predetermined time points (e.g., pre-dose, and multiple points post-dose).
-
Plasma is separated from the blood samples.
-
The concentration of the drug and its major metabolites in the plasma is quantified using a validated analytical method, typically LC-MS/MS.
-
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), elimination half-life, and bioavailability (if an intravenous dose is also administered).
Visualizations
Caption: Conceptual workflow for establishing an in-vitro in-vivo correlation (IVIVC).
Caption: Signaling pathway of this compound at the GABA-A receptor.
References
- 1. etizolam (CAS 40054-69-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Etizolam [drugfuture.com]
- 3. Etizolam - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and pharmacodynamics of etizolam are influenced by polymorphic CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of brotizolam and triazolam in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of brotizolam in healthy subjects following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of Ciclotizolam Quantification
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Analytical Methods
The following tables summarize typical performance characteristics observed in the validation of analytical methods for designer benzodiazepines, which can be considered as expected benchmarks for an inter-laboratory study on Ciclotizolam.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Parameter | Laboratory A (Example) | Laboratory B (Example) | Laboratory C (Example) | Acceptance Criteria |
| Linear Range (ng/mL) | 1 - 200 | 1 - 500 | 5 - 250 | Correlation Coefficient (r²) > 0.99 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.8 | 1 | S/N > 3 |
| Limit of Quantification (LOQ) (ng/mL) | 1 | 2.5 | 5 | S/N > 10, Precision < 20%, Accuracy ±20% |
| Intra-day Precision (%RSD) | 3 - 15 | 4 - 12 | 2 - 10 | < 15% |
| Inter-day Precision (%RSD) | 4 - 18 | 5 - 15 | 3 - 13 | < 15% |
| Accuracy/Bias (%) | ±12 | ±10 | ±14 | ±15% |
| Recovery (%) | 75 - 95 | 80 - 98 | 70 - 92 | Consistent and reproducible |
| Matrix Effect (%) | -45 to 25 | -52 to 33 | -30 to 15 | RSD < 15% |
Data synthesized from validation studies of various designer benzodiazepines.[4][5]
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Laboratory X (Example) | Laboratory Y (Example) | Laboratory Z (Example) | Acceptance Criteria |
| Linear Range (ng/mL) | 10 - 500 | 5 - 250 | 15 - 600 | Correlation Coefficient (r²) > 0.99 |
| Limit of Detection (LOD) (ng/mL) | 2 | 1.5 | 5 | S/N > 3 |
| Limit of Quantification (LOQ) (ng/mL) | 10 | 5 | 15 | S/N > 10, Precision < 20%, Accuracy ±20% |
| Intra-day Precision (%RSD) | 5 - 18 | 4 - 15 | 6 - 20 | < 20% |
| Inter-day Precision (%RSD) | 7 - 20 | 6 - 18 | 8 - 22 | < 20% |
| Accuracy/Bias (%) | ±15 | ±13 | ±18 | ±20% |
| Recovery (%) | 65 - 85 | 70 - 90 | 60 - 80 | Consistent and reproducible |
GC-MS methods may require derivatization for some benzodiazepines to improve volatility and thermal stability.[2]
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency in an inter-laboratory study. The following are example protocols for LC-MS/MS and GC-MS analysis of this compound in a biological matrix such as blood.
Protocol 1: LC-MS/MS Quantification of this compound in Blood
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 0.5 mL of whole blood, add an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.[6]
2. Liquid Chromatography Parameters
-
Column: C18 analytical column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).
-
Flow Rate: 0.7 mL/min.[1]
-
Gradient: Start with 15% B, increase to 32% B over 10 minutes, then ramp to 100% B and hold for 2 minutes, followed by re-equilibration.[1]
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: Two specific precursor-to-product ion transitions should be selected for this compound, one for quantification and one for confirmation.[1]
-
Instrument Parameters: Gas temperature at 300°C, gas flow at 6 L/min, nebulizer at 40 psi, and capillary voltage at 4 kV.[1]
Protocol 2: GC-MS Quantification of this compound in Blood
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of blood, add an internal standard and adjust the pH to 9 with a suitable buffer.
-
Add 5 mL of an organic solvent (e.g., chloroform (B151607) or ethyl acetate).
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
2. Derivatization
-
Some benzodiazepines require derivatization for GC-MS analysis. A two-stage derivatization using tetramethylammonium (B1211777) hydroxide (B78521) and propyliodide (propylation), followed by a mixture of triethylamine:propionic anhydride (B1165640) (propionylation) can be employed.[2]
3. Gas Chromatography Parameters
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 100°C, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
4. Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
Visualizations
Inter-Laboratory Study Workflow
The following diagram illustrates a typical workflow for conducting an inter-laboratory validation study.
Caption: Workflow for an inter-laboratory validation study.
LC-MS/MS Analytical Workflow
This diagram outlines the key steps in the LC-MS/MS analytical process.
Caption: Key stages of the LC-MS/MS analytical workflow.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Ciclotizolam's Side Effect Profile: A Comparative Analysis with Traditional Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the side effect profile of Ciclotizolam (B1214738), a thienotriazolodiazepine, with that of traditional benzodiazepines. Due to the limited availability of specific clinical trial data for this compound, this comparison is based on its pharmacological classification, its mechanism of action as a partial agonist, and data from related thienodiazepine compounds. This guide aims to provide a framework for understanding the potential side effect profile of this compound in relation to well-established benzodiazepines.
Executive Summary
This compound is a thienotriazolodiazepine that acts as a partial agonist at the benzodiazepine (B76468) (BZD) site of the GABA-A receptor.[1][2] This mechanism suggests it may possess a side effect profile with some distinctions from traditional benzodiazepines, which are full agonists. While direct comparative clinical data for this compound is scarce, information from analogous thienodiazepines like Brotizolam and Etizolam, combined with the extensive knowledge of traditional benzodiazepine side effects, allows for an informed comparative discussion. Thienodiazepines, as a class, are known to have sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties, similar to benzodiazepines.[3]
Traditional benzodiazepines are associated with a well-documented range of side effects, including sedation, cognitive impairment, dependence, and withdrawal symptoms.[4][5][6][7][8] As a partial agonist, this compound may theoretically present a more favorable side effect profile, potentially with a lower incidence or severity of certain adverse effects, such as dependence and profound sedation, compared to full agonists. However, without direct clinical evidence, this remains a hypothesis.
Mechanism of Action: A Key Determinant of Side Effects
The primary mechanism of action for both this compound and traditional benzodiazepines involves the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3] GABA is the primary inhibitory neurotransmitter in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, these drugs increase the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
The key difference lies in their efficacy at the receptor. Traditional benzodiazepines are full agonists, meaning they produce a maximal response when they bind to the receptor. This compound, however, is a partial agonist, which means it elicits a submaximal response, even at high receptor occupancy.[1] This distinction is crucial as it may translate to a ceiling effect for its pharmacological actions and, potentially, its side effects.
Figure 1: Simplified signaling pathway of full versus partial benzodiazepine agonists at the GABA-A receptor.
Comparative Side Effect Profile
The following table summarizes the known and potential side effects of this compound in comparison to traditional benzodiazepines. The information for this compound is largely inferred from its drug class and mechanism of action due to the lack of specific clinical data.
| Side Effect Category | Traditional Benzodiazepines (e.g., Diazepam, Lorazepam, Alprazolam) | This compound (Thienotriazolodiazepine - Partial Agonist) |
| Central Nervous System (CNS) | Common: Drowsiness, sedation, dizziness, lethargy, ataxia, confusion, vertigo.[4][5][8] Less Common: Headache, slurred speech, tremor, memory impairment (anterograde amnesia).[8][9] Paradoxical Effects: Agitation, anxiety, hallucinations (rare).[8] | Likely: Drowsiness, dizziness, headache (as seen with the related compound Brotizolam).[10] Potential: Milder sedation and cognitive impairment compared to full agonists due to partial agonism. The risk of paradoxical effects is unknown but theoretically possible. |
| Cognitive Function | Significant impairment of psychomotor skills, learning, and memory.[5] These effects are dose-dependent. | Potential: Less pronounced cognitive and psychomotor impairment compared to traditional benzodiazepines, a potential advantage of partial agonists. However, this requires confirmation in clinical studies. |
| Dependence and Withdrawal | High potential for physical and psychological dependence with long-term use.[5] Abrupt discontinuation can lead to a severe withdrawal syndrome including anxiety, insomnia, tremors, and seizures.[4][7] | Potential: Theoretically, a lower liability for dependence and a milder withdrawal syndrome due to its partial agonist nature. The related thienodiazepine, Etizolam, has shown a reduced liability to induce tolerance compared to classic benzodiazepines. However, abrupt withdrawal could still lead to symptoms.[11][12] |
| Respiratory System | Respiratory depression, especially when combined with other CNS depressants like opioids or alcohol.[7] | Potential: A lower risk of severe respiratory depression compared to full agonists, particularly when used alone. However, caution is still warranted, especially in combination with other depressants. |
| Gastrointestinal | Nausea, constipation, dry mouth. | Unknown, but similar mild gastrointestinal effects could be anticipated. |
| Other | Muscle weakness, changes in libido, blurred vision.[8] | Unknown, but similar effects are possible. The related compound Etizolam has been associated with muscle weakness.[12][13] |
Experimental Protocols for Side Effect Assessment
To rigorously compare the side effect profiles of novel compounds like this compound with traditional benzodiazepines, a battery of preclinical and clinical assessments is required. Below are examples of standard experimental protocols.
Preclinical Assessment of Sedative and Motor-Impairing Effects
Objective: To evaluate the sedative and motor coordination-impairing effects of a test compound compared to a standard benzodiazepine.
Methodology: Rotarod Test
-
Animals: Male Wistar rats or C57BL/6 mice.
-
Apparatus: A rotating rod apparatus (e.g., Ugo Basile 7650).
-
Procedure:
-
Training: Animals are trained to stay on the rotating rod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 120 seconds) for 2-3 consecutive days.
-
Baseline Measurement: On the test day, baseline latency to fall is recorded for each animal.
-
Drug Administration: Animals are randomly assigned to receive vehicle, a standard benzodiazepine (e.g., Diazepam), or the test compound (this compound) at various doses.
-
Testing: At specific time points post-administration (e.g., 30, 60, 90, 120 minutes), animals are placed back on the rotarod, and the latency to fall is recorded.
-
-
Data Analysis: The mean latency to fall for each treatment group is compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. Thienotriazolodiazepine - Wikipedia [en.wikipedia.org]
- 4. List of Benzodiazepines: Types, Side Effects, Addiction & Withdrawal [medicinenet.com]
- 5. drugs.com [drugs.com]
- 6. Benzodiazepines: Types, Side Effects, Withdrawal, and More [healthline.com]
- 7. Benzodiazepines: Uses, types, side effects, and risks [medicalnewstoday.com]
- 8. mind.org.uk [mind.org.uk]
- 9. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Etizolam - Wikipedia [en.wikipedia.org]
- 12. therecoveryvillage.com [therecoveryvillage.com]
- 13. What are the side effects of Etizolam? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Ciclotizolam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of ciclotizolam (B1214738), a thienotriazolodiazepine derivative used in research settings. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, the following procedures are based on best practices for the disposal of benzodiazepine (B76468) derivatives and general guidelines for hazardous pharmaceutical waste.
Immediate Safety and Logistical Information
This compound should be handled as a potentially hazardous substance. It is imperative to avoid flushing it down the drain or disposing of it in regular trash.[1] Improper disposal can lead to environmental contamination and may be in violation of regulations set by bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
Core Principles of this compound Disposal:
-
Waste Characterization: Unused or waste this compound should be treated as hazardous chemical waste.
-
Regulatory Compliance: Disposal must adhere to all federal, state, and local regulations governing pharmaceutical and chemical waste.[1]
-
Containment: All this compound waste, including contaminated materials, must be collected in appropriately labeled, sealed, and leak-proof containers.
-
Professional Disposal: Final disposal should be carried out through a licensed hazardous waste disposal company or an institution's Environmental Health and Safety (EHS) department.
Summary of this compound Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value | Reference |
| Chemical Name | 8-bromo-6-(2-chlorophenyl)-1-cyclohexyl-4H-[1,2,4]triazolo[4,3-a][1,4]thieno[3,2-f]diazepine | [2] |
| Molecular Formula | C₂₀H₁₈BrClN₄S | [2][3] |
| Molar Mass | 461.81 g/mol | [3] |
| Appearance | Solid (assumed) | |
| Solubility | Soluble in DMF (2 mg/ml), DMSO (5 mg/ml), and Ethanol (10 mg/ml) | [2] |
| Stability | Stable for at least 5 years when stored at -20°C | [2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation and Collection:
-
Pure Compound: Collect any unused or expired pure this compound in a dedicated, clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, should be collected in a separate, sealed container labeled as "this compound Contaminated Waste."
-
Solutions: Solutions containing this compound should be collected in a sealed, labeled container compatible with the solvent used. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Storage of Waste:
-
Store the sealed waste containers in a designated, secure area for hazardous waste, away from incompatible materials. This area should be well-ventilated.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide them with accurate information about the waste, including its identity and quantity.
Experimental Protocol: Potential Chemical Neutralization
For laboratories equipped to perform chemical neutralization, the following experimental protocols, based on the degradation of other benzodiazepines, may be considered. These procedures should be validated on a small scale in a controlled laboratory setting before being implemented for bulk disposal.
Method 1: Acid Hydrolysis (for Thienotriazolodiazepines)
This method is based on the susceptibility of the diazepine (B8756704) ring to acid-catalyzed hydrolysis.[1]
Objective: To cleave the azomethine bond in the diazepine ring, leading to degradation into less hazardous compounds.
Materials:
-
This compound waste
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Appropriate reaction vessel
-
Stirring apparatus
-
Fume hood
Procedure:
-
In a chemical fume hood, dissolve or suspend the this compound waste in a suitable solvent within the reaction vessel.
-
Slowly, and with constant stirring, add concentrated hydrochloric acid to the mixture to achieve a final concentration of approximately 2M HCl.
-
Allow the reaction to proceed at room temperature for several hours, or until the degradation is complete. If possible, monitor the reaction using an appropriate analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly neutralize the acidic solution by adding a sodium hydroxide solution with stirring until the pH is between 6.0 and 8.0.
-
The resulting neutralized solution must still be collected as hazardous chemical waste and disposed of through your institution's EHS department.
Method 2: Advanced Oxidation Process (UV/H₂O₂)
This method utilizes the generation of highly reactive hydroxyl radicals to degrade the benzodiazepine structure. Studies have shown this to be effective for various benzodiazepines.[4]
Objective: To degrade this compound using UV-catalyzed decomposition of hydrogen peroxide.
Materials:
-
This compound waste solution
-
30% Hydrogen peroxide (H₂O₂)
-
UV photoreactor
-
Quartz reaction vessel
-
Stirring apparatus
-
Fume hood
Procedure:
-
Dissolve the this compound waste in an appropriate solvent (if solid) and dilute with deionized water in the quartz reaction vessel. The final concentration should be in a range suitable for efficient degradation (e.g., 10-100 mg/L).
-
Place a stir bar in the vessel and begin stirring.
-
Carefully add 30% hydrogen peroxide to the solution. The optimal concentration may need to be determined empirically, but a starting point of 10-50 mM is suggested.
-
Initiate the UV irradiation in the photoreactor.
-
Allow the reaction to proceed for a sufficient time to achieve complete degradation, which should be confirmed by a suitable analytical method.
-
The final solution, although the active compound is degraded, may contain byproducts and should be collected and disposed of as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
